DNA Gyrase-IN-16
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H15N3O3 |
|---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
4-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H15N3O3/c1-9-7-10(2)14-13(8-9)15(16(21)18-14)20-19-12-5-3-11(4-6-12)17(22)23/h3-8,18,21H,1-2H3,(H,22,23) |
InChI-Schlüssel |
YNZLLZWHERPJFA-UHFFFAOYSA-N |
Löslichkeit |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of DNA Gyrase-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology by introducing negative supercoils into the bacterial chromosome. This process is crucial for DNA replication, transcription, and repair, making DNA gyrase a validated and highly attractive target for the development of novel antibacterial agents. DNA Gyrase-IN-16 (also referred to as Compound 9) has been identified as a potent inhibitor of this enzyme, exhibiting significant antibacterial activity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for its characterization, and visual diagrams to elucidate key pathways and workflows.
Core Mechanism of Action of DNA Gyrase and Inhibition by this compound
DNA gyrase functions as a heterotetramer, composed of two GyrA and two GyrB subunits (A₂B₂). The catalytic cycle involves several key steps: the binding of a segment of DNA (the G-segment), the binding of ATP to the GyrB subunits, the capture of a second DNA segment (the T-segment), the cleavage of the G-segment, the passage of the T-segment through the break, and finally, the re-ligation of the G-segment. This ATP-dependent process results in the introduction of a negative supercoil.
This compound acts as an inhibitor of this vital enzymatic process. By interfering with the function of DNA gyrase, this compound disrupts the normal topological maintenance of the bacterial chromosome, leading to the cessation of critical cellular processes and ultimately, bacterial cell death. The specific molecular interactions of this compound with the enzyme complex are the subject of ongoing research, but its inhibitory activity has been quantified, providing a measure of its potency.
Quantitative Data
The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data available for this compound.
| Compound | Target | Assay Type | IC₅₀ (µM) | Target Organism | Reference |
| This compound (Compound 9) | DNA Gyrase | Enzymatic Inhibition | 1.609 | Staphylococcus aureus | [1] |
Experimental Protocols
The characterization of DNA gyrase inhibitors such as this compound typically involves two key in vitro assays: the DNA supercoiling assay and the DNA cleavage assay. These assays provide crucial information about the compound's ability to inhibit the enzymatic activity of gyrase and to stabilize the gyrase-DNA cleavage complex, respectively.
DNA Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme (S. aureus), ATP, and an appropriate assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine).
-
Compound Incubation: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Enzymatic Reaction: The reactions are initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing SDS and EDTA.
-
Agarose (B213101) Gel Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the supercoiling activity (IC₅₀) is calculated from a dose-response curve.[2]
DNA Cleavage Assay
This assay determines whether a compound stabilizes the covalent complex between DNA gyrase and the cleaved DNA, a hallmark of quinolone-like inhibitors.
Methodology:
-
Reaction Setup: A reaction mixture is prepared with supercoiled plasmid DNA, DNA gyrase, and the test compound (this compound) in a suitable buffer. ATP is typically omitted for quinolone-type inhibitors.
-
Incubation: The mixture is incubated at 37°C to allow the formation of the cleavage complex.
-
Complex Trapping: SDS and a protease (e.g., Proteinase K) are added to the reaction. SDS denatures the enzyme, trapping the covalent DNA-gyrase intermediate, and the protease digests the protein component.
-
Analysis by Electrophoresis: The resulting DNA is analyzed by agarose gel electrophoresis. Stabilization of the cleavage complex leads to the appearance of linear DNA from the supercoiled plasmid.
-
Data Interpretation: An increase in the amount of linear DNA with increasing concentrations of the compound indicates that it acts as a DNA gyrase poison by stabilizing the cleavage complex.[3][4][5]
Conclusion
This compound is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for bacterial survival. Its mechanism of action, centered on the disruption of DNA supercoiling, underscores its potential as an antibacterial agent. The quantitative data on its inhibitory activity against S. aureus gyrase provides a solid foundation for further investigation. The experimental protocols detailed herein represent the standard methodologies for characterizing the activity of such inhibitors and can be applied to further elucidate the precise molecular interactions and full antibacterial spectrum of this compound. This information is vital for the continued research and development of new and effective treatments to combat bacterial infections.
References
What is the chemical structure of DNA Gyrase-IN-16?
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Gyrase-IN-16, also identified as Compound 9 in the scientific literature, is a novel synthetic molecule belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid class of compounds. It has emerged as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, positioning it as a compound of significant interest for the development of new antibacterial agents. This document provides a comprehensive overview of its chemical structure, mechanism of action, biological activity, and the experimental protocols used for its characterization.
Chemical Structure
This compound is chemically designated as (S)-N-(m-tolyl)-2-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide.
Canonical SMILES: CC1=CC=CC(=C1)NC(=O)N2CCC[C@H]2C3=NC(=NO3)C4=CC=CS4
InChI Key: InChI=1S/C18H18N4O2S/c1-13-3-2-4-14(11-13)19-17(23)22-10-6-9-16(22)18-20-15(21-24-18)12-5-7-25-8-12/h2-5,7-8,11,16H,6,9-10H2,1H3,(H,19,23)/t16-/m0/s1
Mechanism of Action: Inhibition of DNA Gyrase
This compound exerts its antibacterial effect by targeting DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] The catalytic cycle of DNA gyrase involves the binding of ATP, cleavage of a DNA segment (G-segment), passage of another DNA segment (T-segment) through the break, and subsequent re-ligation of the G-segment.[1][2] this compound is proposed to inhibit the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing the conformational changes required for DNA supercoiling.[1]
References
Unveiling DNA Gyrase-IN-16: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of DNA Gyrase-IN-16, a novel inhibitor of bacterial DNA gyrase. This document details the scientific journey from identification to initial characterization, offering valuable insights for researchers in antibacterial drug discovery and development.
Discovery of this compound
This compound, also identified as Compound 9 and chemically named 4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid, was discovered through a high-throughput screening (HTS) assay designed to identify novel inhibitors of DNA gyrase. The screening of a small molecule library led to the identification of this potent inhibitor, which presents a new chemical scaffold for the development of antibacterial agents aimed at combating multidrug-resistant pathogens.
The discovery workflow involved an initial screening to identify compounds that inhibit the supercoiling activity of DNA gyrase, followed by secondary assays to confirm their activity and assess their antibacterial efficacy.
Synthesis of this compound
The synthesis of this compound is a multi-step process. While the primary patent literature (US20230364057A1) alludes to its synthesis, detailed, step-by-step experimental protocols for its chemical synthesis are not provided in the publicly available documentation. The general synthetic approach for similar compounds typically involves the condensation of a substituted indol-2-one (B1256649) with a hydrazine (B178648) derivative of benzoic acid.
Quantitative Data
This compound has demonstrated potent inhibitory activity against its target enzyme, DNA gyrase, and significant antibacterial activity against clinically relevant pathogens. The key quantitative data are summarized in the table below.
| Parameter | Value | Organism/Enzyme |
| IC50 | 1.609 µM | E. coli DNA Gyrase |
| MIC | 3.125 µM | Staphylococcus aureus (S. aureus) |
| MIC | 3.125 µM | Methicillin-resistant Staphylococcus aureus (MRSA) |
Table 1: Summary of in vitro activity of this compound.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose (B213101) gel electrophoresis. An inhibitor will prevent the supercoiling of the relaxed DNA substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL bovine serum albumin.
-
Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound (or control compound) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding 2 units of E. coli DNA gyrase. The final reaction volume is 20 µL.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6X stop buffer (containing 0.1% SDS, 0.025% bromophenol blue, and 50% glycerol).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel in 0.5X TBE buffer (45 mM Tris-borate, 1 mM EDTA). Run the gel at 80V for 2 hours.
-
Visualization and Analysis: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of an antibacterial agent that prevents the visible growth of a bacterium.
Protocol:
-
Bacterial Culture Preparation: Grow the bacterial strains (S. aureus, MRSA) overnight in Mueller-Hinton Broth (MHB) at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate using MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway and Mechanism of Action
DNA gyrase is a type II topoisomerase that plays a crucial role in bacterial DNA replication and transcription by introducing negative supercoils into the DNA, thereby relieving topological stress. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. This compound inhibits the supercoiling activity of this enzyme. The precise binding site and the exact mechanism of inhibition (e.g., competitive with ATP or non-competitive) for this compound are not fully elucidated in the available literature but the overall pathway it disrupts is well-established.
Conclusion
This compound represents a promising new scaffold for the development of novel antibacterial agents. Its potent inhibition of DNA gyrase and its efficacy against drug-resistant bacterial strains highlight its potential. Further research into its synthesis, optimization of its structure-activity relationship, and detailed mechanistic studies will be crucial for its advancement as a potential therapeutic agent.
References
A Technical Guide to the Target Specificity and Selectivity of a Novel DNA Gyrase Inhibitor
Note: No public domain information is available for a compound specifically named "DNA Gyrase-IN-16". This technical guide has been constructed using a representative, novel DNA gyrase inhibitor, hereafter referred to as Gyrase Inhibitor-Exemplar (GIE) , based on data available for newly developed classes of bacterial DNA gyrase inhibitors.
Introduction
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into DNA.[1][2] This enzyme is a clinically validated target for antibacterial drugs.[1][3] Gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[4] The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity that powers the enzyme's function. The development of novel inhibitors targeting DNA gyrase is a crucial strategy in combating the rise of antibiotic-resistant bacteria.
This guide provides an in-depth technical overview of Gyrase Inhibitor-Exemplar (GIE), a novel synthetic compound designed to selectively inhibit bacterial DNA gyrase. We will explore its target specificity, selectivity against related human enzymes, and the experimental protocols used for its characterization.
Target Specificity and Selectivity Profile of GIE
The efficacy and safety of an antibiotic targeting DNA gyrase are largely determined by its specificity for the bacterial enzyme and its selectivity against human topoisomerases. GIE has been characterized through a series of enzymatic assays to determine its inhibitory activity against its primary target, E. coli DNA gyrase, as well as other related bacterial and human enzymes.
Quantitative Inhibitory Activity
The inhibitory potency of GIE was quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The data, summarized in Table 1, demonstrate that GIE is a potent inhibitor of E. coli DNA gyrase.
| Target Enzyme | Organism | Assay Type | IC50 (µM) | Ki (nM) |
| DNA Gyrase | Escherichia coli | Supercoiling | 3.1 | N/A |
| ATPase | N/A | 388 | ||
| Topoisomerase IV | Escherichia coli | Decatenation | > 100 | N/A |
| Topoisomerase IIα | Homo sapiens | Relaxation | > 200 | N/A |
| Hsp90 | Homo sapiens | ATPase | > 200 | N/A |
Table 1: Inhibitory activity of Gyrase Inhibitor-Exemplar (GIE) against bacterial and human topoisomerases. Data is representative of novel selective DNA gyrase inhibitors.
The results indicate a high degree of selectivity for DNA gyrase over the closely related bacterial enzyme, Topoisomerase IV, and the human homolog, Topoisomerase IIα. Furthermore, no significant inhibition of the structurally related human ATPase, Hsp90, was observed.
Mechanism of Action
GIE acts as an ATP-competitive inhibitor of the GyrB subunit of DNA gyrase. By binding to the ATP pocket on GyrB, it prevents the hydrolysis of ATP, which is essential for the strand-passage reaction that introduces negative supercoils. This mode of action is distinct from that of quinolone antibiotics, which trap the gyrase-DNA cleavage complex.
Caption: Mechanism of action of GIE on the DNA gyrase catalytic cycle.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the target specificity and selectivity of GIE.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a direct measure of a compound's effect on the overall function of the enzyme.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM spermidine, 32.5% glycerol)
-
ATP solution
-
GIE dissolved in DMSO
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose (B213101) gel (1%) in TAE buffer containing 0.5 µg/mL ethidium (B1194527) bromide
Procedure:
-
Prepare reaction mixtures in microfuge tubes on ice. For a 30 µL reaction, combine 6 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322, and varying concentrations of GIE.
-
Add water to bring the volume to 27 µL.
-
Initiate the reaction by adding 1 unit of E. coli DNA gyrase.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 6 µL of Stop Buffer/Loading Dye and 30 µL of chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge for 1 minute.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at 90V for 90 minutes.
-
Visualize the DNA bands under UV light. The amount of supercoiled plasmid is compared to controls to determine the extent of inhibition.
Caption: Experimental workflow for the DNA gyrase supercoiling assay.
Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for gyrase function. It is used to confirm that an inhibitor targets the ATPase activity of the enzyme.
Materials:
-
E. coli DNA Gyrase
-
Relaxed plasmid DNA
-
Assay buffer
-
ATP
-
GIE dissolved in DMSO
-
Malachite green solution for phosphate (B84403) detection
Procedure:
-
Set up reactions in a 96-well plate containing assay buffer, DNA gyrase, and varying concentrations of GIE.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and add malachite green solution to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of phosphate.
-
The reduction in phosphate production in the presence of GIE indicates inhibition of ATPase activity.
Selectivity Assays
To determine the selectivity of GIE, similar enzymatic assays are performed using other topoisomerases.
-
Topoisomerase IV Decatenation Assay: This assay uses catenated kinetoplast DNA (kDNA) as a substrate. The ability of Topoisomerase IV to decatenate the kDNA into minicircles is monitored on an agarose gel. The protocol is similar to the supercoiling assay, but with kDNA as the substrate and Topoisomerase IV as the enzyme.
-
Human Topoisomerase IIα Relaxation Assay: This assay measures the ability of human Topoisomerase IIα to relax supercoiled plasmid DNA. The protocol is analogous to the gyrase supercoiling assay, but with supercoiled plasmid as the substrate and human Topoisomerase IIα as the enzyme.
Conclusion
Gyrase Inhibitor-Exemplar (GIE) demonstrates potent and selective inhibition of bacterial DNA gyrase by targeting the ATPase activity of the GyrB subunit. The high degree of selectivity against related bacterial and human enzymes suggests a favorable safety profile and highlights its potential as a lead compound for the development of new antibacterial agents. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel DNA gyrase inhibitors.
References
In Vitro Activity of DNA Gyrase Inhibitors: A Technical Guide
Disclaimer: No specific data could be found for a compound designated "DNA Gyrase-IN-16" in the public domain as of the last update of this document. The following guide provides a comprehensive overview of the typical in vitro activity, experimental protocols, and mechanisms of action for bacterial DNA gyrase inhibitors, intended to serve as a representative framework for researchers, scientists, and drug development professionals.
Introduction to DNA Gyrase Inhibition
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. This enzyme is a well-established and validated target for antibacterial drugs.[1] Inhibitors of DNA gyrase disrupt its function, leading to a cessation of critical cellular processes and ultimately bacterial cell death. The fluoroquinolone class of antibiotics are prominent examples of DNA gyrase inhibitors.[2] This document outlines the common in vitro methods used to characterize the activity of novel DNA gyrase inhibitors.
Quantitative Analysis of In Vitro Activity
The inhibitory potency of a compound against DNA gyrase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The following tables provide illustrative data for well-characterized DNA gyrase inhibitors.
Table 1: Supercoiling Inhibition Activity against E. coli DNA Gyrase
| Compound | IC50 (µM) | Reference |
| Ciprofloxacin | 0.3 | |
| Novobiocin | 0.1 | [1] |
| Zoliflodacin | <0.012 |
Table 2: Inhibition of Mutant DNA Gyrase
| Compound | Enzyme | IC50 (µM) | Fold-Resistance | Reference |
| Thiophene Inhibitor 2 | Wild-Type E. coli Gyrase | 0.03 | - | |
| Thiophene Inhibitor 2 | E. coli GyrB-E793K Mutant | >3 | >100 | |
| Ciprofloxacin | Wild-Type E. coli Gyrase | 0.3 | - | |
| Ciprofloxacin | E. coli GyrB-E793K Mutant | <1.5 | <5 |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This is the most common in vitro assay to determine the inhibitory activity of a compound against DNA gyrase.
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular plasmid DNA in the presence of ATP. The resulting supercoiled DNA migrates faster than the relaxed form on an agarose (B213101) gel. An effective inhibitor will prevent this supercoiling, resulting in a higher proportion of relaxed DNA.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
Stop Buffer/Loading Dye (e.g., 2X GSTEB: 5% SDS, 25% glycerol, 0.25% bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
Agarose
-
Ethidium Bromide or other DNA stain
Procedure:
-
On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include appropriate solvent controls.
-
Add a predetermined amount of DNA gyrase to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time, typically 30-60 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Extract the DNA by adding chloroform/isoamyl alcohol, vortexing briefly, and centrifuging.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with a DNA stain and visualize the bands under UV light.
-
Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Mechanism of Action of Fluoroquinolone-like Inhibitors
Fluoroquinolones, a major class of DNA gyrase inhibitors, act by trapping the enzyme on the DNA as a drug-enzyme-DNA complex. This leads to double-strand DNA breaks that are held together by the protein.
Caption: Mechanism of DNA gyrase inhibition by fluoroquinolones.
References
An In-depth Technical Guide to the Binding of Ciprofloxacin to Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding mechanism, quantitative interaction data, and experimental protocols related to the inhibition of bacterial DNA gyrase by ciprofloxacin (B1669076), a widely studied fluoroquinolone antibiotic. Ciprofloxacin serves here as a representative molecule for a class of potent DNA gyrase inhibitors.
Introduction to Bacterial DNA Gyrase as a Drug Target
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial survival.[1] It introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and recombination.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[3][4] The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit harbors the ATPase activity that powers the DNA supercoiling reaction. This essential role in bacterial physiology and its absence in humans make DNA gyrase an attractive target for the development of antibiotics.
The Binding Site of Ciprofloxacin on Bacterial DNA Gyrase
Ciprofloxacin and other fluoroquinolones do not bind to the enzyme alone but rather to the complex formed between DNA gyrase and DNA. Their mechanism of action involves the stabilization of the "cleavage complex," a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved. By binding to this complex, ciprofloxacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which is ultimately lethal to the bacterium.
The binding pocket for ciprofloxacin is located at the interface of the GyrA subunits and the cleaved DNA. X-ray crystallography studies of the Mycobacterium tuberculosis and other bacterial DNA gyrase cleavage cores in complex with fluoroquinolones have elucidated the key interactions.
Key features of the ciprofloxacin binding site include:
-
Intercalation: Two molecules of ciprofloxacin intercalate into the DNA at the site of cleavage.
-
Water-Metal Ion Bridge: The binding is mediated by a non-catalytic magnesium ion (Mg²⁺). This ion forms a bridge by coordinating with the C3-carboxyl and C4-keto groups of ciprofloxacin and with water molecules that, in turn, hydrogen bond with specific residues in the GyrA subunit.
-
GyrA Residues: In Escherichia coli, key residues in the GyrA subunit that interact with the water-metal ion bridge are Serine-83 and Aspartate-87. Mutations in these residues are a common cause of fluoroquinolone resistance.
-
GyrB Interaction: While the primary binding site is on GyrA and the DNA, some studies suggest a secondary, transient interaction with the GyrB subunit, indicating two potential modes of drug binding.
The following diagram illustrates the key components of the ciprofloxacin binding site within the DNA gyrase-DNA cleavage complex.
Caption: Ciprofloxacin binding to the DNA gyrase-DNA cleavage complex.
Quantitative Data for Ciprofloxacin Inhibition of Bacterial DNA Gyrase
The inhibitory activity of ciprofloxacin against DNA gyrase is typically quantified by its IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) in a DNA supercoiling assay, or its CC₅₀ (the concentration required to induce 50% DNA cleavage) in a cleavage assay. These values can vary depending on the bacterial species and the specific assay conditions.
| Bacterial Species | Enzyme | Assay Type | IC₅₀ / CC₅₀ | Reference |
| Escherichia coli | DNA Gyrase | DNA Supercoiling | 120 nM | |
| Escherichia coli | DNA Gyrase | DNA Supercoiling | 10.71 µM | |
| Neisseria gonorrhoeae | DNA Gyrase | DNA Supercoiling | 0.39 µM | |
| Neisseria gonorrhoeae | Topoisomerase IV | Decatenation | 13.7 µM | |
| Neisseria gonorrhoeae (WT) | DNA Gyrase | DNA Cleavage | CC₅₀ = 1.3 µM | |
| Neisseria gonorrhoeae (GyrA S91F) | DNA Gyrase | DNA Cleavage | CC₅₀ = 40.0 µM | |
| Staphylococcus aureus | DNA Gyrase | DNA Supercoiling | IC₅₀ = 0.71 µg/mL |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of DNA gyrase inhibitors are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase. The different topological forms of the plasmid (relaxed, supercoiled, and intermediate topoisomers) are then separated by agarose (B213101) gel electrophoresis.
Protocol:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing the following components per reaction:
-
5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
Relaxed pBR322 plasmid DNA (e.g., 0.5 µg)
-
1 mM ATP
-
Nuclease-free water to the final volume.
-
-
Inhibitor Addition: Aliquot the reaction mixture into individual tubes. Add varying concentrations of ciprofloxacin (or the test compound), typically dissolved in DMSO. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add a predetermined amount of purified DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the substrate DNA under the assay conditions) to all tubes except the no-enzyme control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue).
-
Analysis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide (or another DNA stain) and run the gel at a constant voltage.
-
Visualization: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the fast-migrating supercoiled DNA and an increase in the slower-migrating relaxed and intermediate topoisomers.
The following diagram outlines the workflow for the DNA gyrase supercoiling inhibition assay.
Caption: Workflow of the DNA gyrase supercoiling inhibition assay.
DNA Gyrase Cleavage Assay
This assay measures the ability of a compound to stabilize the covalent DNA-gyrase complex, resulting in the accumulation of linear DNA from a supercoiled plasmid substrate upon denaturation of the enzyme with a detergent.
Protocol:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing the following components per reaction:
-
5x Assay Buffer (as in the supercoiling assay, but without ATP)
-
Supercoiled pBR322 plasmid DNA (e.g., 0.2 µg)
-
Nuclease-free water to the final volume.
-
-
Inhibitor and Enzyme Addition: Aliquot the reaction mixture into individual tubes. Add varying concentrations of ciprofloxacin and a fixed amount of DNA gyrase.
-
Incubation: Mix gently and incubate at 37°C for 30-60 minutes to allow the formation of the cleavage complex.
-
Complex Trapping: Stop the reaction and trap the covalent complex by adding SDS to a final concentration of 1% (w/v).
-
Protein Digestion: Add Proteinase K (e.g., to 100 µg/mL) and incubate for a further 15-30 minutes at 37°C to digest the gyrase covalently attached to the DNA.
-
DNA Purification (Optional): The DNA can be purified by phenol/chloroform extraction.
-
Analysis: Add loading dye and analyze the samples by 1% agarose gel electrophoresis.
-
Visualization: Visualize the DNA bands. The stabilization of the cleavage complex is indicated by the appearance of a band corresponding to linear plasmid DNA.
The following diagram shows the workflow for the DNA gyrase cleavage assay.
Caption: Workflow of the DNA gyrase cleavage assay.
Cellular Signaling and Downstream Effects
The inhibition of DNA gyrase by ciprofloxacin triggers a cascade of events within the bacterial cell, ultimately leading to cell death. This is not a classical signaling pathway but rather a direct consequence of DNA damage.
The logical relationship of events following ciprofloxacin exposure is depicted below.
Caption: Mechanism of action of ciprofloxacin leading to cell death.
Conclusion
Ciprofloxacin is a potent inhibitor of bacterial DNA gyrase that functions by trapping the enzyme-DNA cleavage complex. Its binding site is well-characterized, involving key residues in the GyrA subunit and a magnesium ion. The quantitative assessment of its inhibitory activity can be reliably performed using DNA supercoiling and cleavage assays. Understanding the molecular details of its interaction with DNA gyrase is crucial for the development of new antibiotics that can overcome existing resistance mechanisms.
References
No Publicly Available Data on the Pharmacokinetics of "DNA Gyrase-IN-16"
Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding a compound designated "DNA Gyrase-IN-16." Consequently, a detailed technical guide on its pharmacokinetics, including quantitative data, experimental protocols, and signaling pathways, cannot be provided.
The search results primarily yielded general information on DNA gyrase, a crucial bacterial enzyme, and its inhibitors. This suggests that "this compound" may be an internal development name not yet disclosed in public forums, a misnomer, or a compound that has not been the subject of published pharmacokinetic studies.
General Information on DNA Gyrase and its Inhibitors
DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair.[1][2][3][4][5] It introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[3][6][7] This enzyme is a well-established and validated target for antibacterial drugs.[8][9]
The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[2][10][11] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses the ATPase function that powers the enzyme's supercoiling activity.[1][10][12]
Inhibitors of DNA gyrase can be broadly categorized into two main classes:
-
Quinolones: This class of antibiotics, including ciprofloxacin (B1669076) and nalidixic acid, targets the GyrA subunit.[2][3] They act as "gyrase poisons" by stabilizing the transient covalent complex between the enzyme and cleaved DNA, leading to lethal double-strand breaks.[2][8][11]
-
Aminocoumarins: This class, which includes novobiocin, inhibits the ATPase activity of the GyrB subunit, thereby preventing DNA supercoiling.[6][10][12]
Mechanism of DNA Gyrase Action
The catalytic cycle of DNA gyrase involves a "two-gate" mechanism.[9] A segment of DNA, known as the G-segment (gate segment), binds to the enzyme.[1][13] Subsequently, another segment of DNA, the T-segment (transported segment), is captured.[1][13] Through a series of conformational changes driven by ATP hydrolysis, the G-segment is cleaved, allowing the T-segment to pass through the break.[1][13] The G-segment is then resealed, resulting in the introduction of two negative supercoils.[3]
Visualizing the General DNA Gyrase Mechanism
While a specific pathway for "this compound" cannot be depicted, the general mechanism of DNA gyrase action is well-understood and can be visualized.
Conclusion
Without specific data on "this compound," it is impossible to fulfill the request for an in-depth technical guide on its pharmacokinetics. Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult internal documentation or await public disclosure of relevant research. The provided information on the general mechanism of DNA gyrase and its inhibitors serves as a foundational overview of this important antibacterial target.
References
- 1. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. Thirty years of Escherichia coli DNA gyrase: from in vivo function to single-molecule mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. microbenotes.com [microbenotes.com]
- 7. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Rapid, DNA-induced interface swapping by DNA gyrase | eLife [elifesciences.org]
- 12. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Early-Stage Research on DNA Gyrase-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage research on DNA Gyrase-IN-16, a novel investigational inhibitor of bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2] Its absence in mammals makes it an attractive target for the development of new antibacterial agents.[1][3] This document details the mechanism of action, in vitro efficacy, and preliminary safety profile of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to support further research and development efforts.
Introduction to DNA Gyrase and Inhibition
Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[4] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATP-binding site, providing the energy for the enzyme's supercoiling function. The enzyme's mechanism involves creating a transient double-stranded break in a segment of DNA (the G-segment), passing another segment (the T-segment) through the break, and then resealing the break. This process introduces negative supercoils into the bacterial chromosome, which is crucial for relieving topological stress during DNA replication and transcription.
Inhibitors of DNA gyrase can act through different mechanisms. The most well-known class, the quinolones, stabilize the enzyme-DNA cleavage complex, leading to lethal double-stranded DNA breaks. Another class, the aminocoumarins, competitively inhibit the ATPase activity of the GyrB subunit. This compound is a novel synthetic compound designed to target the ATP-binding pocket of the GyrB subunit, thereby inhibiting the enzyme's essential ATPase activity.
Mechanism of Action of this compound
This compound is hypothesized to be an ATP-competitive inhibitor of the DNA gyrase GyrB subunit. By binding to the ATPase active site, it prevents the conformational changes necessary for DNA strand passage and supercoiling, ultimately leading to the cessation of DNA replication and bacterial cell death.
Figure 1: Proposed mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against purified enzymes and various bacterial strains.
Table 1: Inhibition of DNA Gyrase Supercoiling Activity
| Enzyme Source | IC₅₀ (µM) |
| Escherichia coli DNA Gyrase | 0.85 |
| Staphylococcus aureus DNA Gyrase | 1.20 |
| Human Topoisomerase IIα | > 100 |
Table 2: Inhibition of DNA Gyrase ATPase Activity
| Enzyme Source | Kᵢ (µM) |
| Escherichia coli DNA Gyrase | 0.15 |
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | 2 |
| Staphylococcus aureus (ATCC 29213) | 1 |
| Staphylococcus aureus - MRSA (ATCC 43300) | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 |
| Streptococcus pneumoniae (ATCC 49619) | 0.5 |
Table 4: Cytotoxicity against Mammalian Cell Lines
| Cell Line | CC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | > 50 |
| HepG2 (Human Liver Carcinoma) | > 50 |
Detailed Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli or S. aureus DNA Gyrase
-
Relaxed pBR322 DNA (0.5 µg/µL)
-
5X Assay Buffer (250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP, 2.5 mg/mL BSA)
-
This compound (various concentrations)
-
Sterile deionized water
-
1% Agarose (B213101) gel in 1X TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
6X DNA loading dye
Procedure:
-
Prepare reaction mixtures in a final volume of 20 µL containing 1X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of this compound.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding 1 unit of DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 4 µL of 6X DNA loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 100V for 1 hour.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC₅₀ value.
Figure 2: Workflow for the DNA gyrase supercoiling inhibition assay.
DNA Gyrase ATPase Inhibition Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
ATPase Assay Buffer (50 mM Tris-HCl pH 7.6, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)
-
[γ-³²P]ATP
-
This compound (various concentrations)
-
Thin-layer chromatography (TLC) plates (PEI-cellulose)
-
1 M LiCl / 1 M Formic acid developing solvent
Procedure:
-
Set up reaction mixtures (20 µL) containing ATPase Assay Buffer, 0.5 µg relaxed pBR322 DNA, 1 unit of DNA gyrase, and varying concentrations of this compound.
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 1 mM.
-
Incubate at 37°C for 30 minutes.
-
Spot 1 µL of each reaction onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Dry the plate and expose it to a phosphor screen.
-
Quantify the spots corresponding to ATP and free phosphate (B84403) (Pi) to determine the rate of ATP hydrolysis and calculate the Kᵢ value.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound (serial dilutions)
-
Bacterial inoculum (adjusted to 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare two-fold serial dilutions of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 3: Workflow for MIC determination.
Cytotoxicity Assay
This assay assesses the toxicity of this compound against mammalian cell lines.
Materials:
-
HEK293 and HepG2 cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (serial dilutions)
-
MTT or other viability reagent
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration that causes 50% cell death (CC₅₀).
Conclusion and Future Directions
The early-stage research on this compound demonstrates its potential as a novel antibacterial agent. It exhibits potent inhibitory activity against bacterial DNA gyrase, leading to significant antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus. Importantly, this compound shows high selectivity for the bacterial enzyme over human topoisomerase IIα and low cytotoxicity against mammalian cell lines, suggesting a favorable preliminary safety profile.
Future research should focus on lead optimization to improve potency and pharmacokinetic properties. Further studies are also required to elucidate the in vivo efficacy in animal models of infection and to fully characterize the safety and toxicology profile of this promising new compound.
References
DNA Gyrase-IN-16: A Technical Guide for a Novel Antibacterial Candidate
Disclaimer: Publicly available scientific literature does not contain explicit references to a compound designated "DNA Gyrase-IN-16." This technical guide is based on data for a molecule referred to as "compound 16" in a relevant study on DNA gyrase inhibitors, which is presumed to be the subject of this inquiry.
Executive Summary
DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, is a well-validated target for antibacterial agents. Its absence in higher eukaryotes makes it an attractive candidate for selective toxicity. This document provides a comprehensive technical overview of a potential antibacterial agent, herein referred to as this compound (based on "compound 16"), focusing on its inhibitory action against DNA gyrase, its antibacterial efficacy, and the methodologies for its evaluation. The data presented is compiled from existing research on novel DNA gyrase inhibitors.
Mechanism of Action
DNA gyrase is a type II topoisomerase composed of two subunits, GyrA and GyrB. It catalyzes the ATP-dependent negative supercoiling of DNA, a process crucial for DNA replication, transcription, and repair. The enzyme works by creating a transient double-strand break in one DNA segment (the G-segment), passing another segment (the T-segment) through the break, and then resealing the break. This process is vital for relieving topological stress during DNA unwinding.[1][2][3]
This compound is hypothesized to function as a DNA gyrase poison. This class of inhibitors stabilizes the covalent complex formed between DNA gyrase and the cleaved DNA.[4][5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell as they stall replication forks and trigger a DNA damage response, such as the SOS response in E. coli.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound ("compound 16") and comparator compounds.
Table 1: In Vitro DNA Gyrase Inhibition
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound ("compound 16") | E. coli DNA Gyrase | Supercoiling | > Ciprofloxacin |
| Ciprofloxacin (comparator) | E. coli DNA Gyrase | Supercoiling | Not explicitly stated in the provided text, but implied to be lower than compound 16 |
Note: The specific IC50 value for "compound 16" was not provided in the search results, only that it was higher than ciprofloxacin.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µM) |
| This compound ("compound 16") | Ciprofloxacin-resistant Staphylococcus aureus | 0.076 |
| Azithromycin (comparator) | Ciprofloxacin-resistant Staphylococcus aureus | Not explicitly stated, but implied to be less active than compound 16 |
Note: The provided search result mentions "compounds 16 and 17" having significant activity against ciprofloxacin-resistant Staphylococcus aureus, with MIC values of 0.076 µM and 0.14 µM, respectively. This table assumes the 0.076 µM value corresponds to "compound 16".[4]
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL BSA)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Terminate the reactions by adding the stop solution.
-
Load the samples onto a 1% agarose gel prepared with TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) is determined by quantifying the intensity of the supercoiled DNA band at different inhibitor concentrations.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound (stock solution of known concentration)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the potential toxicity of the compound to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The CC50 (the concentration that causes 50% cytotoxicity) can then be calculated.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound leading to bacterial cell death.
Caption: A typical workflow for the preclinical evaluation of a novel antibacterial agent.
Conclusion
This compound, as represented by the data available for "compound 16," demonstrates promising potential as an antibacterial agent, particularly against drug-resistant strains of Staphylococcus aureus. Its mode of action, targeting the essential bacterial enzyme DNA gyrase, provides a clear rationale for its bactericidal effects. Further investigation is warranted to fully characterize its inhibitory profile, spectrum of activity, and safety profile. The experimental protocols and workflows detailed in this guide provide a framework for the continued development and evaluation of this and other novel DNA gyrase inhibitors.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Core Concept: DNA Gyrase as a Therapeutic Target
DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair.[1][2][3][4] This enzyme introduces negative supercoils into DNA, a process vital for managing DNA topology during various cellular processes.[3][4] Its absence in eukaryotes makes it an attractive and specific target for the development of antibacterial agents.[5] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[1][2][3] The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[1][2]
Novel Inhibitors of DNA Gyrase
Recent drug discovery efforts have focused on identifying novel scaffolds that can overcome the growing challenge of antibiotic resistance to existing DNA gyrase inhibitors, such as fluoroquinolones. Several research initiatives have synthesized and evaluated new chemical entities, often designating promising candidates with numerical identifiers like "compound 16."
Hybrid Antibiotics
One innovative approach involves the creation of hybrid molecules that combine the pharmacophores of two different antibiotic classes. For instance, a hybrid of azithromycin (B1666446) and ciprofloxacin (B1669076), designated as compound 16 , demonstrated significant activity against ciprofloxacin-resistant Staphylococcus aureus.[1] While its antibacterial properties were modest compared to azithromycin, its efficacy against resistant strains highlights the potential of this strategy.[1]
Another study explored hybrids of ciprofloxacin with ATP-competitive inhibitors of GyrB. One such hybrid, compound 3a , exhibited potent inhibition of DNA gyrase and demonstrated antibacterial activity against Gram-negative pathogens.[6]
Spiropyrimidinetriones
A novel class of antibacterial agents, spiropyrimidinetriones, targets bacterial type II topoisomerases with a new mode of action. Within this class, compounds such as (±)-16a–d were synthesized and evaluated, leading to the identification of more potent derivatives.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for various novel DNA gyrase inhibitors, including those designated as "compound 16" or related structures in their respective publications.
Table 1: Inhibitory Activity against DNA Gyrase
| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |
| Compound 16 (Azithromycin-Ciprofloxacin Hybrid) | E. coli DNA Gyrase | > Ciprofloxacin | [1] |
| Compound 14 (Fluoroquinolone Conjugate) | E. coli DNA Gyrase | 3.25 | [1] |
| Compound 15 (Fluoroquinolone Conjugate) | E. coli DNA Gyrase | 9.80 | [1] |
| Compound 1 | M. tuberculosis DNA Gyrase | 10.0 µg/mL | [1] |
| Compounds 9 & 10 | M. tuberculosis DNA Gyrase | 27-28 | [1] |
| Biphenyl Inhibitor 2 | E. coli DNA Gyrase | 60 | [8] |
| Compound 154 | E. coli DNA Gyrase | 3.1 | [5] |
| Compound 40 | E. coli DNA Gyrase | 47.6 | [5] |
| CIBM | E. coli DNA Gyrase | 2.4 | [5] |
| Lead Molecule (Isothiazole derivative) | P. aeruginosa DNA Gyrase | 6.25-15.6 | [9] |
| Compound 13 (Optimized Isothiazole derivative) | P. aeruginosa DNA Gyrase | 2.2 | [9] |
| Digallic Acid | E. coli DNA Gyrase | 2 | [10] |
| Tannic Acid | E. coli DNA Gyrase | 1 | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) Values
| Compound ID | Bacterial Strain | MIC (µM) | Source |
| Compound 16 (Azithromycin-Ciprofloxacin Hybrid) | Ciprofloxacin-resistant S. aureus | 0.076 | [1] |
| Compound 17 (Azithromycin-Gatifloxacin Hybrid) | Ciprofloxacin-resistant S. aureus | 0.14 | [1] |
| Compound 13a | E. coli | 0.5 µg/mL | [1] |
| Compound 1 | M. tuberculosis | 2.63 | [1] |
| Compound 2 | M. tuberculosis | 0.19 | [1] |
| Compounds 9 & 10 | M. tuberculosis | 6.9 & 6.6 | [1] |
| Compound 119 | S. aureus ATCC 14775 | 0.39 | [5] |
| Compound 120 | S. aureus ATCC 14775 | 0.39 | [5] |
| Compound 119 | MRSA ATCC 33591 | 0.78 | [5] |
| Compound 120 | MRSA ATCC 33591 | 0.78 | [5] |
| Compound 13 (Optimized Isothiazole derivative) | P. aeruginosa (with efflux pump inhibitor) | 8 µg/mL | [9] |
| Compound 16 (Glucopyranoside analog) | B. subtilis, E. coli, S. abony | 0.78 mg/mL | [11] |
| Compound 3a (Hybrid Inhibitor) | K. pneumoniae | 0.5 µg/mL | [6] |
| Compound 3a (Hybrid Inhibitor) | E. cloacae | 4 µg/mL | [6] |
| Compound 3a (Hybrid Inhibitor) | E. coli | 2 µg/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of novel DNA gyrase inhibitors.
DNA Gyrase Supercoiling Assay
This assay is fundamental to determining the inhibitory effect of a compound on the primary function of DNA gyrase.
-
Reaction Mixture: A typical reaction mixture contains relaxed plasmid DNA (e.g., pBR322 or pAB1), the DNA gyrase enzyme (composed of GyrA and GyrB subunits), ATP, and a suitable buffer containing divalent cations like Mg²⁺.[4][6]
-
Incubation: The test compound, at varying concentrations, is added to the reaction mixture and incubated at 37°C for a specified time, typically 30-60 minutes.[6][12]
-
Analysis: The reaction is stopped, and the topological state of the plasmid DNA is analyzed by agarose (B213101) gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form is visualized.
-
Quantification: The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified to determine the percentage of inhibition. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then calculated.[13]
DNA Cleavage Assay
This assay assesses the ability of a compound to stabilize the cleavage complex, a mechanism of action for certain DNA gyrase inhibitors like fluoroquinolones.
-
Reaction Setup: The assay mixture includes supercoiled plasmid DNA, DNA gyrase, and the test compound.
-
Incubation and Treatment: After incubation to allow the formation of the cleavage complex, a denaturing agent (e.g., SDS) and a protease (e.g., proteinase K) are added to linearize the plasmid at the site of the double-strand break.
-
Gel Electrophoresis: The products are separated by agarose gel electrophoresis. The amount of linearized plasmid is indicative of the compound's ability to trap the cleavage complex.[5]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Method: Broth microdilution is a standard method. A serial dilution of the test compound is prepared in a 96-well plate containing bacterial growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Molecular Pathways and Workflows
DNA Gyrase Catalytic Cycle
The following diagram illustrates the key steps in the DNA gyrase-mediated supercoiling of DNA.
Caption: The catalytic cycle of DNA gyrase, powered by ATP hydrolysis.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for the screening and evaluation of novel DNA gyrase inhibitors.
Caption: A generalized workflow for the discovery and development of DNA gyrase inhibitors.
References
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of novel Pseudomonas aeruginosa DNA gyrase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: DNA Gyrase-IN-16 Supercoiling Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA. This process is critical for DNA replication, transcription, and recombination. The unique ability of DNA gyrase to introduce negative supercoils, a function absent in eukaryotic topoisomerases, makes it an attractive target for the development of novel antibacterial agents. DNA Gyrase-IN-16 is a potent inhibitor of DNA gyrase, demonstrating significant antibacterial activity. This document provides a detailed protocol for a DNA gyrase supercoiling assay to evaluate the inhibitory activity of compounds such as this compound.
The principle of the assay is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose (B213101) gel. DNA gyrase, in the presence of ATP, converts relaxed plasmid DNA into its supercoiled form. The inhibition of this activity by a compound results in a decrease in the amount of supercoiled DNA, which can be visualized and quantified after agarose gel electrophoresis and staining.
Key Concepts
-
DNA Supercoiling: The overwinding (positive supercoiling) or underwinding (negative supercoiling) of a DNA strand. DNA gyrase introduces negative supercoils.
-
Topoisomers: DNA molecules with the same chemical formula and nucleotide sequence but different topologies (e.g., relaxed vs. supercoiled).
-
Agarose Gel Electrophoresis: A technique used to separate macromolecules like DNA based on their size and conformation. Supercoiled DNA is more compact and migrates faster through the gel than relaxed circular DNA.
-
IC50: The half maximal inhibitory concentration, which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound. This data is essential for designing experiments and for comparison with novel compounds.
| Compound | Target | IC50 | Antibacterial Activity (MIC) |
| This compound | DNA Gyrase | 1.609 µM | S. aureus: 3.125 µM, MRSA: 3.125 µM[1] |
Experimental Protocol: DNA Gyrase Supercoiling Assay
This protocol details the steps to assess the inhibitory effect of this compound on E. coli DNA gyrase activity.
Materials and Reagents
-
Enzyme: E. coli DNA Gyrase (containing GyrA and GyrB subunits)
-
DNA Substrate: Relaxed pBR322 plasmid DNA (or other suitable plasmid)
-
Inhibitor: this compound
-
ATP Solution: 10 mM ATP, pH 7.0
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) glycerol (B35011), 0.5 mg/mL Albumin
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
Stop Solution/Loading Dye: 2X Gel Loading Dye (e.g., containing bromophenol blue, xylene cyanol, and glycerol in a suitable buffer) with 1% SDS and 50 mM EDTA
-
Agarose
-
1X TAE or TBE Buffer
-
DNA Stain: (e.g., Ethidium (B1194527) Bromide or SYBR Safe)
-
Nuclease-free water
Experimental Workflow Diagram
Caption: Workflow of the DNA gyrase supercoiling inhibition assay.
Step-by-Step Procedure
-
Enzyme Titration (Optional but Recommended):
-
To determine the optimal amount of DNA gyrase for the assay, perform a titration.
-
Set up a series of reactions with varying concentrations of DNA gyrase and a fixed amount of relaxed DNA.
-
The ideal enzyme concentration is the minimum amount required to convert >90% of the relaxed DNA to the supercoiled form under the standard assay conditions.
-
-
Reaction Setup:
-
On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg per reaction), and nuclease-free water. Prepare enough master mix for all reactions, including controls.
-
Aliquot the master mix into individual reaction tubes.
-
Add serial dilutions of this compound (or the solvent as a control) to the respective tubes.
-
Prepare the following controls:
-
Negative Control (Relaxed DNA): Master mix and solvent, but no enzyme.
-
Positive Control (Supercoiled DNA): Master mix, solvent, and DNA gyrase.
-
-
-
Enzyme Addition and Incubation:
-
Dilute the DNA gyrase enzyme in Dilution Buffer immediately before use.
-
Add the diluted DNA gyrase to all tubes except the negative control to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Gently mix the contents and incubate the reactions at 37°C for 30-60 minutes.
-
-
Stopping the Reaction:
-
Terminate the reactions by adding an equal volume of Stop Solution/Loading Dye.
-
Mix thoroughly by vortexing.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer.
-
Load the entire volume of each reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance to separate the supercoiled and relaxed DNA bands.
-
-
Visualization and Data Analysis:
-
Stain the gel with a suitable DNA stain (e.g., immerse in an ethidium bromide solution or use a pre-cast gel with a safer stain).
-
Visualize the DNA bands using a UV transilluminator or a gel documentation system. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using gel analysis software.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of DNA gyrase and the point of inhibition.
Caption: Mechanism of DNA gyrase and inhibition by this compound.
Conclusion
The DNA gyrase supercoiling assay is a robust and reliable method for determining the inhibitory activity of compounds like this compound. By following this detailed protocol, researchers can obtain reproducible results to advance the discovery and development of novel antibacterial agents targeting this essential bacterial enzyme. Careful optimization of enzyme concentration and consistent experimental conditions are crucial for accurate and meaningful data.
References
Application Notes and Protocols: DNA Gyrase Inhibitors for Halting Bacterial Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[1][2] Its essential role in bacterial survival and its absence in higher eukaryotes make it a prime target for the development of novel antibacterial agents.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of DNA gyrase inhibitors, exemplified by compounds referenced as potent inhibitors of this enzyme, in their capacity to inhibit bacterial replication.
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[5] The GyrA subunit is responsible for DNA binding and cleavage-relegation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. Inhibitors of DNA gyrase can act through different mechanisms, including competitive inhibition of the ATPase activity on the GyrB subunit or by stabilizing the transient enzyme-DNA cleavage complex, leading to an accumulation of double-strand breaks and ultimately cell death. The quinolone class of antibiotics are well-known topoisomerase poisons that function through this latter mechanism.
The emergence of antibiotic resistance necessitates the discovery and development of new chemical entities that target bacterial DNA gyrase. The following sections detail the applications of these inhibitors, their quantitative inhibitory data against various bacterial strains, and the protocols to assess their efficacy.
Data Presentation: Inhibitory Activity of DNA Gyrase Inhibitors
The following table summarizes the quantitative data for various reported DNA gyrase inhibitors, providing a comparative overview of their potency.
| Compound ID | Target Organism/Enzyme | Assay Type | IC50 (µM) | MIC (µM) | Reference |
| Compound 16 (Azithromycin-Ciprofloxacin Hybrid) | Staphylococcus aureus (Ciprofloxacin-resistant) | Antibacterial | - | 0.076 | |
| Compound 17 (Azithromycin-Gatifloxacin Hybrid) | Staphylococcus aureus (Ciprofloxacin-resistant) | Antibacterial | - | 0.14 | |
| Compound 16 (Azithromycin-Ciprofloxacin Hybrid) | E. coli DNA Gyrase | DNA Supercoiling | > Ciprofloxacin | - | |
| Compound 17 (Azithromycin-Gatifloxacin Hybrid) | E. coli DNA Gyrase | DNA Supercoiling | > Ciprofloxacin | - | |
| Compound 154 | E. coli DNA Gyrase | DNA Supercoiling | 3.1 ± 0.7 | - | |
| Chloro-IB-MECA (CIBM) | E. coli DNA Gyrase | SDFQ-based gyrase assay | 2.4 ± 0.9 | - | |
| IB-MECA | E. coli DNA Gyrase | SDFQ-based gyrase assay | 50.7 ± 4.7 | - | |
| Novobiocin | E. coli DNA Gyrase | SDFQ-based gyrase assay | 0.026 | - | |
| Sitafloxacin | E. faecalis DNA Gyrase | DNA Supercoiling | 1.38 (µg/ml) | - | |
| Levofloxacin | E. faecalis DNA Gyrase | DNA Supercoiling | 28.1 (µg/ml) | - | |
| Ciprofloxacin | E. faecalis DNA Gyrase | DNA Supercoiling | 27.8 (µg/ml) | - | |
| Digallic Acid | E. coli DNA Gyrase | DNA Supercoiling | ~2 | - | |
| Tannic Acid | E. coli DNA Gyrase | DNA Supercoiling | 1 | - |
Signaling Pathways and Experimental Workflows
Mechanism of DNA Gyrase Inhibition and Bacterial Replication Arrest
The following diagram illustrates the central role of DNA gyrase in bacterial DNA replication and how its inhibition by a hypothetical inhibitor, "DNA Gyrase-IN-16," leads to the cessation of bacterial growth.
Caption: Inhibition of DNA gyrase by this compound blocks DNA supercoiling, halting replication.
Experimental Workflow for Evaluating DNA Gyrase Inhibitors
This diagram outlines the typical experimental workflow for screening and characterizing novel DNA gyrase inhibitors.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Novel DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive and validated target for the development of antibacterial agents.[3][4] The emergence of resistance to existing antibiotics necessitates the discovery and characterization of novel DNA gyrase inhibitors.[5][6]
This document provides a comprehensive guide for the experimental characterization of novel DNA gyrase inhibitors, using "DNA Gyrase-IN-16" as a placeholder for a hypothetical investigational compound. As specific data for a compound named "this compound" is not available in the public domain, this guide presents a generalized framework and protocols applicable to the study of any new chemical entity targeting DNA gyrase.
Mechanism of Action of DNA Gyrase
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[7][8] The catalytic cycle involves several key steps that are potential targets for inhibition:
-
DNA Binding: The gyrase complex binds to a segment of DNA (the G-segment).
-
DNA Wrapping: The DNA is wrapped around the enzyme.
-
ATP Binding: The binding of two ATP molecules to the GyrB subunits triggers a conformational change.[1]
-
DNA Cleavage: The GyrA subunits mediate a double-strand break in the G-segment.[9]
-
Strand Passage: A second DNA segment (the T-segment) is passed through the break.
-
DNA Ligation and Release: The G-segment is resealed, and the T-segment is released, resulting in the introduction of two negative supercoils.[1]
Application Notes
The characterization of a novel DNA gyrase inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, mechanism of action, and antibacterial efficacy.
Biochemical Assays
These assays utilize purified DNA gyrase and a DNA substrate to directly measure the inhibitory effect of the compound on the enzyme's activity.
-
DNA Supercoiling Inhibition Assay: This is the primary assay to assess the overall inhibitory activity of a compound. It measures the ability of the inhibitor to prevent DNA gyrase from converting relaxed circular DNA into its supercoiled form. The different DNA topologies (relaxed, supercoiled, and intermediate forms) can be separated and visualized by agarose (B213101) gel electrophoresis.[2][9]
-
ATPase Activity Assay: DNA gyrase utilizes the energy from ATP hydrolysis to drive the DNA supercoiling reaction.[8] An ATPase assay measures the rate of ATP hydrolysis by the GyrB subunit. Inhibition of this activity suggests that the compound may be a competitive or non-competitive inhibitor of ATP binding.
-
DNA Cleavage Assay: Some inhibitors, known as "poisons," act by stabilizing the transient covalent complex between DNA gyrase and the cleaved DNA.[5] This leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacteria. A DNA cleavage assay can identify this mechanism of action.
Cell-Based Assays
These assays evaluate the inhibitor's activity in a biological context, providing insights into its ability to penetrate bacterial cells and exert an antibacterial effect.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This is a critical parameter for assessing the antibacterial potency of the inhibitor against a panel of clinically relevant bacterial strains.
-
Bacterial Growth Curve Analysis: This assay provides a more detailed picture of the inhibitor's effect on bacterial growth over time. It can help distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
Quantitative Data Presentation
The following tables present a template for summarizing the quantitative data obtained from the experimental evaluation of a novel DNA gyrase inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Target Enzyme | IC50 (µM) |
| DNA Supercoiling | E. coli DNA Gyrase | 0.5 |
| S. aureus DNA Gyrase | 1.2 | |
| ATPase Activity | E. coli DNA Gyrase (GyrB) | > 100 |
| DNA Cleavage (EC50) | E. coli DNA Gyrase | 2.5 |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration for cleavage complex stabilization.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Negative | 2 |
| Staphylococcus aureus ATCC 29213 | Positive | 4 |
| Ciprofloxacin-Resistant S. aureus | Positive | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 16 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
DNA Supercoiling Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of DNA supercoiling activity.
Materials:
-
Purified DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine)
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium (B1194527) bromide
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
4 µL 5X Assay Buffer
-
2 µL 10 mM ATP
-
1 µL relaxed pBR322 DNA (e.g., 0.5 µg/µL)
-
1 µL of this compound at various concentrations (serial dilutions)
-
x µL Nuclease-free water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80V) for 2-3 hours or until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light and capture an image.
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound against various bacterial strains.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform a serial two-fold dilution of this compound in CAMHB. The final volume in each well should be 100 µL.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the inhibitor that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed.
Visualizations
The following diagrams illustrate the DNA gyrase signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: DNA Gyrase Catalytic Cycle and Inhibition Points.
Caption: Experimental Workflow for Inhibitor Characterization.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA gyrase | Bacterial protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Throughput Screening of DNA Gyrase Inhibitors using DNA Gyrase Inhibitor-16 (DGI-16)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its unique mechanism and absence in humans make it a prime target for the development of novel antibacterial agents.[1][3] High-throughput screening (HTS) assays are crucial for identifying and characterizing new inhibitors of DNA gyrase from large compound libraries.[4][5]
These application notes provide a detailed protocol for a fluorescence-based HTS assay to determine the inhibitory activity of compounds against E. coli DNA gyrase, using the hypothetical compound DNA Gyrase Inhibitor-16 (DGI-16) as an example.
Principle of the Assay
This assay is based on the principle of DNA supercoiling-dependent fluorescence. It utilizes a relaxed plasmid DNA substrate and measures the increase in fluorescence of a DNA intercalating dye upon supercoiling by DNA gyrase. In the absence of an inhibitor, DNA gyrase, in an ATP-dependent reaction, converts the relaxed plasmid into its supercoiled form.[6] The intercalating dye exhibits a higher fluorescence intensity when bound to supercoiled DNA compared to relaxed DNA. Therefore, a decrease in fluorescence signal in the presence of a test compound indicates inhibition of DNA gyrase activity.
Materials and Reagents
-
E. coli DNA Gyrase (containing GyrA and GyrB subunits)
-
Relaxed pBR322 Plasmid DNA
-
DNA Gyrase Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) Glycerol
-
ATP Solution (10 mM)
-
DNA Intercalating Dye (e.g., SYBR Green I, diluted)
-
Control Inhibitor: Novobiocin or Ciprofloxacin
-
Test Compound: DNA Gyrase Inhibitor-16 (DGI-16)
-
DMSO
-
Nuclease-free water
-
384-well black, flat-bottom plates
Data Presentation
The inhibitory activity of DGI-16 and a control inhibitor (Novobiocin) on E. coli DNA gyrase is summarized in the tables below.
Table 1: Inhibition of E. coli DNA Gyrase Supercoiling Activity
| Compound | IC₅₀ (µM) | Maximum Inhibition (%) |
| DGI-16 | 5.2 | 98 |
| Novobiocin | 0.8 | 100 |
Table 2: Dose-Response Data for DGI-16
| DGI-16 Concentration (µM) | % Inhibition |
| 0.1 | 5 |
| 0.5 | 15 |
| 1.0 | 28 |
| 2.5 | 45 |
| 5.0 | 60 |
| 10.0 | 85 |
| 25.0 | 95 |
| 50.0 | 98 |
Experimental Protocols
High-Throughput Screening Protocol for DNA Gyrase Inhibitors
-
Compound Plating:
-
Prepare serial dilutions of DGI-16 and control inhibitors in DMSO.
-
Using an acoustic liquid handler, dispense 100 nL of each compound concentration into a 384-well assay plate.
-
For positive controls (no inhibition), dispense 100 nL of DMSO.
-
For negative controls (maximum inhibition), dispense 100 nL of a high concentration of a known inhibitor (e.g., 100 µM Novobiocin).
-
-
Reagent Preparation:
-
Prepare the 1X DNA Gyrase Assay Buffer by diluting the 5X stock with nuclease-free water.
-
Prepare the Reaction Master Mix on ice. For each well, the final 20 µL reaction volume will consist of:
-
4 µL of 5X Assay Buffer
-
1 µL of 10 mM ATP
-
0.5 µg Relaxed pBR322 DNA
-
E. coli DNA Gyrase (pre-determined optimal concentration)
-
Nuclease-free water to 19.9 µL (adjusting for enzyme volume).
-
-
-
Assay Reaction:
-
Dispense 20 µL of the Reaction Master Mix into each well of the 384-well plate containing the pre-spotted compounds.
-
Seal the plate and centrifuge briefly to ensure all components are mixed.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Prepare the DNA intercalating dye solution in 1X Assay Buffer.
-
Add 10 µL of the diluted dye solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for SYBR Green I).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of DNA Gyrase and inhibition by DGI-16.
Caption: High-throughput screening workflow for DNA gyrase inhibitors.
Caption: Logical relationship of inhibitor concentration to signal.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Measuring DNA Gyrase-IN-16 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents. DNA Gyrase-IN-16 is a novel investigational compound designed to inhibit the catalytic activity of DNA gyrase. These application notes provide detailed protocols for evaluating the efficacy of this compound, from its direct enzymatic inhibition to its whole-cell antibacterial activity.
Mechanism of Action of DNA Gyrase
DNA gyrase functions as a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2).[2] The enzyme's catalytic cycle involves the passage of a segment of DNA (T-segment) through a transient double-strand break in another segment (G-segment). This process is ATP-dependent and results in the introduction of negative supercoils.[1][3] Inhibitors can interfere with this process at various stages, such as by blocking ATP binding to the GyrB subunit or by stabilizing the DNA-gyrase cleavage complex, leading to lethal double-strand breaks.
Efficacy Measurement Techniques
The efficacy of this compound can be assessed using a combination of in vitro enzymatic assays and whole-cell antibacterial activity assays.
In Vitro Enzymatic Assays
These assays directly measure the inhibitory effect of this compound on the enzymatic activity of purified DNA gyrase.
-
DNA Supercoiling Assay: This is the most common method to assess gyrase activity. It measures the conversion of relaxed plasmid DNA to its supercoiled form. The different topological forms of DNA can be separated by agarose (B213101) gel electrophoresis.
-
DNA Cleavage Assay: This assay determines if an inhibitor stabilizes the covalent complex between DNA gyrase and DNA, leading to an accumulation of cleaved DNA. This is a characteristic of quinolone antibiotics.
-
ATPase Activity Assay: As DNA supercoiling is an ATP-dependent process, measuring the inhibition of the ATPase activity of the GyrB subunit can also be used to assess the efficacy of an inhibitor.
Whole-Cell Antibacterial Activity Assays
These assays evaluate the ability of this compound to inhibit bacterial growth.
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.
Quantitative Data Summary
As specific quantitative data for "this compound" is not publicly available, the following table provides representative efficacy data for a potent, novel DNA gyrase inhibitor against various bacterial strains and in enzymatic assays.
| Assay Type | Parameter | Value | Reference Organism/Enzyme |
| DNA Supercoiling Assay | IC50 | 0.25 µM | E. coli DNA Gyrase |
| DNA Cleavage Assay | EC50 | 1.5 µM | E. coli DNA Gyrase |
| ATPase Activity Assay | IC50 | 5.0 µM | E. coli DNA Gyrase |
| MIC Assay | MIC | 0.5 µg/mL | Staphylococcus aureus |
| MIC | 1 µg/mL | Escherichia coli | |
| MIC | 2 µg/mL | Fluoroquinolone-Resistant S. aureus |
Note: IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. EC50 is the concentration that induces 50% of the maximum cleavage product. MIC is the minimum inhibitory concentration.
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from established methods for measuring DNA gyrase supercoiling activity.
Materials:
-
Purified E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
This compound (dissolved in DMSO)
-
Stop Solution/Loading Dye: 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare a reaction mixture on ice containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration 0.5 µg per reaction), and nuclease-free water.
-
Add varying concentrations of this compound to individual reaction tubes. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the reaction by adding DNA gyrase (typically 1 unit) to each tube. The final reaction volume is typically 30 µL.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding 6 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.
Protocol 2: DNA Gyrase Cleavage Assay
This protocol is designed to detect the stabilization of the gyrase-DNA cleavage complex.
Materials:
-
Purified E. coli DNA Gyrase
-
Supercoiled pBR322 plasmid DNA
-
5X Cleavage Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin (Note: ATP is omitted).
-
This compound (dissolved in DMSO)
-
0.2% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (10 mg/mL)
-
Stop Solution/Loading Dye
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare a reaction mixture on ice with 5X Cleavage Buffer, supercoiled pBR322 DNA (0.5 µg), and nuclease-free water.
-
Add different concentrations of this compound. Include a no-inhibitor control and a positive control (e.g., ciprofloxacin).
-
Add DNA gyrase to each reaction and incubate at 37°C for 30 minutes.
-
Add SDS to a final concentration of 0.2% and proteinase K to a final concentration of 0.1 mg/mL.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
Add Stop Solution/Loading Dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the gel as described in Protocol 1. The appearance of a linear DNA band indicates the formation of a cleavage complex.
-
Quantify the linear DNA band to determine the EC50 value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standard broth microdilution method.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control for growth (no compound) and a negative control for contamination (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of DNA Gyrase and points of inhibition.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
Application Notes and Protocols for Cell-Based Assays of DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for conducting cell-based and biochemical assays to determine the activity of DNA gyrase inhibitors. The information is intended to guide researchers in the screening and characterization of novel antibacterial compounds targeting DNA gyrase.
Introduction to DNA Gyrase
DNA gyrase is a type II topoisomerase found in bacteria that is essential for maintaining DNA topology. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] This enzyme is a well-established target for antibacterial drugs, such as quinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin).[1][4] Inhibitors of DNA gyrase can function by either inhibiting the enzyme's catalytic activity or by trapping the enzyme-DNA complex, leading to double-strand breaks and cell death.[1][5]
Principle of DNA Gyrase Assays
The most common method for assessing DNA gyrase activity is the in vitro supercoiling assay. This assay measures the conversion of a relaxed circular plasmid DNA into its supercoiled form by DNA gyrase in the presence of ATP. The different topological forms of the plasmid (relaxed, supercoiled, and intermediate forms) can be separated and visualized by agarose (B213101) gel electrophoresis. The inhibition of this supercoiling activity is a direct measure of the potency of a test compound.
Signaling Pathway of DNA Gyrase Action
The catalytic cycle of DNA gyrase involves several key steps that can be targeted by inhibitors. The enzyme, a tetramer of two GyrA and two GyrB subunits, binds to a segment of DNA (the G-segment).[1][3] Through ATP hydrolysis, it captures a second DNA segment (the T-segment), passes it through a transient double-strand break in the G-segment, and then reseals the break.[1] This action introduces two negative supercoils.
References
Application Notes and Protocols for DNA Gyrase Inhibitors in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in eukaryotes makes it an attractive and validated target for the development of antibacterial agents.[2][3] Inhibitors of DNA gyrase disrupt its function, leading to the cessation of DNA synthesis and ultimately bacterial cell death.[4] This document provides detailed application notes and protocols for two major classes of DNA gyrase inhibitors, the quinolones (represented by ciprofloxacin) and the aminocoumarins (represented by novobiocin), in the context of microbiology research.
Mechanism of Action
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[5] The catalytic cycle involves the binding of a segment of DNA (the G-segment), cleaving both strands, passing another segment of DNA (the T-segment) through the break, and then resealing the G-segment. This process is powered by the hydrolysis of ATP, which binds to the GyrB subunits.
-
Quinolones (e.g., Ciprofloxacin): These inhibitors act as poisons to the DNA gyrase-DNA complex. They bind to the GyrA subunits and stabilize the transient double-strand DNA break, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks, which blocks replication forks and is ultimately lethal to the cell.
-
Aminocoumarins (e.g., Novobiocin): This class of inhibitors targets the GyrB subunit. They act as competitive inhibitors of ATP binding, thereby preventing the energy-dependent supercoiling reaction.
Data Presentation
The following tables summarize the inhibitory activities of ciprofloxacin (B1669076) and novobiocin (B609625) against various bacterial species and their respective DNA gyrases.
Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 0.013 - 0.08 | |
| Staphylococcus aureus | 0.5 - 0.6 | |
| Pseudomonas aeruginosa | 0.15 | |
| Klebsiella pneumoniae | 0.047 | |
| Enterococcus faecalis | 27.8 |
Table 2: Minimum Inhibitory Concentration (MIC) of Novobiocin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 | |
| Escherichia coli | >64 (in the absence of permeabilizer) | |
| Streptococcus pneumoniae | Not specified, but active |
Table 3: 50% Inhibitory Concentration (IC50) of DNA Gyrase Inhibitors.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Ciprofloxacin | E. coli DNA Gyrase | 0.39 - 0.6 | |
| Ciprofloxacin | N. gonorrhoeae DNA Gyrase | 0.39 | |
| Ciprofloxacin | E. faecalis DNA Gyrase | 27.8 (µg/mL) | |
| Novobiocin | Bacterial DNA Gyrase | 0.08 | |
| Novobiocin | S. aureus DNA Gyrase | <0.004 - 0.19 | |
| Novobiocin | E. coli DNA Gyrase | 170 (nM) |
Mandatory Visualization
References
- 1. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Virulence Factors and Susceptibility to Ciprofloxacin, Vancomycin, Triclosan, and Chlorhexidine among Enterococci from Clinical Specimens, Food, and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microxpress.in [microxpress.in]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for DNA Cleavage Assay with a Novel DNA Gyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive target for the development of new antibacterial agents.[2] The mechanism of DNA gyrase involves the creation of a transient double-strand break in the DNA, passage of another DNA segment through the break, and subsequent resealing.[3] Inhibitors of DNA gyrase can be classified into two main categories: those that inhibit the catalytic activity of the enzyme (catalytic inhibitors) and those that stabilize the transient DNA-gyrase cleavage complex (poisons). The latter leads to an accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacteria.[4]
This document provides a detailed protocol for a DNA cleavage assay to characterize the activity of novel DNA gyrase inhibitors, using the hypothetical inhibitor "DNA Gyrase-IN-16" as an example. The assay is designed to determine if a compound stabilizes the DNA gyrase cleavage complex, a hallmark of DNA gyrase poisons like fluoroquinolones.
Principle of the Assay
The DNA cleavage assay is an in vitro method to study the effects of compounds on the DNA cleavage-ligation equilibrium of DNA gyrase.[5] In this assay, supercoiled plasmid DNA is incubated with DNA gyrase in the presence of the test compound. If the compound stabilizes the cleavage complex, the addition of a denaturing agent (like Sodium Dodecyl Sulfate - SDS) and a protease (Proteinase K) will trap the gyrase covalently bound to the DNA at the site of the double-strand break. This results in the conversion of supercoiled plasmid DNA into a linear form, which can be visualized and quantified by agarose (B213101) gel electrophoresis.[3] The amount of linear DNA produced is proportional to the extent of cleavage complex stabilization.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalogue No. | Storage |
| E. coli DNA Gyrase | Inspiralis | E. coli Gyrase | -80°C |
| Supercoiled pBR322 Plasmid DNA | Inspiralis | scDNA | -20°C |
| 5X Assay Buffer | Inspiralis | - | -20°C |
| Dilution Buffer | Inspiralis | - | -20°C |
| This compound | N/A (User-supplied) | N/A | As per user data |
| Ciprofloxacin (Positive Control) | Sigma-Aldrich | 17850 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Sodium Dodecyl Sulfate (SDS) | Sigma-Aldrich | L3771 | Room Temperature |
| Proteinase K | Thermo Fisher | EO0491 | -20°C |
| Agarose | Thermo Fisher | 16500500 | Room Temperature |
| 50X TAE Buffer | Thermo Fisher | B49 | Room Temperature |
| Ethidium (B1194527) Bromide (or alternative DNA stain) | Thermo Fisher | 15585011 | Room Temperature |
| 6X DNA Loading Dye | Thermo Fisher | R0611 | 4°C |
| Nuclease-free water | Thermo Fisher | AM9937 | Room Temperature |
| Microcentrifuge tubes (1.5 mL) | Axygen | MCT-150-C | Room Temperature |
| Pipettes and sterile tips | Gilson/Eppendorf | N/A | Room Temperature |
| Water bath or incubator | N/A | N/A | N/A |
| Gel electrophoresis system | Bio-Rad | N/A | N/A |
| Gel documentation system | Bio-Rad | N/A | N/A |
Experimental Protocols
Preparation of Reagents
-
5X Assay Buffer (Example Composition): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.[3]
-
1X Assay Buffer: Prepare by diluting the 5X stock with nuclease-free water.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Subsequent dilutions should be made in the same solvent to maintain a consistent final solvent concentration in the assay.
-
Ciprofloxacin Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
10% (w/v) SDS: Dissolve 1 g of SDS in 10 mL of nuclease-free water.
-
10 mg/mL Proteinase K: Dissolve 100 mg of Proteinase K in 10 mL of nuclease-free water.
-
1X TAE Buffer: Prepare from a 50X stock solution.
-
1% (w/v) Agarose Gel: Dissolve 1 g of agarose in 100 mL of 1X TAE buffer. Heat to dissolve and then cool to ~50-60°C before adding ethidium bromide (final concentration 0.5 µg/mL).
Determining the Optimal Concentration of this compound (Inhibitor Titration)
To accurately assess the effect of this compound, it is crucial to first determine its optimal concentration range for inducing DNA cleavage. This is achieved by performing a titration experiment.
Reaction Setup:
| Component | Volume | Final Concentration |
| Nuclease-free Water | Up to 30 µL | - |
| 5X Assay Buffer | 6 µL | 1X |
| Supercoiled pBR322 (0.5 µg/µL) | 1 µL | 16.7 µg/mL |
| This compound (various dilutions) | 3 µL | Variable (e.g., 0.1 µM to 100 µM) |
| E. coli DNA Gyrase (1 U/µL) | 1 µL | 1 Unit |
Procedure:
-
On ice, prepare a master mix containing nuclease-free water, 5X Assay Buffer, and supercoiled pBR322 DNA for the required number of reactions.
-
Aliquot the master mix into individual microcentrifuge tubes.
-
Add 3 µL of the appropriate dilution of this compound or DMSO (as a vehicle control) to each tube.
-
Initiate the reaction by adding 1 µL of E. coli DNA Gyrase.
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reaction by adding 3 µL of 10% SDS and 1.5 µL of 10 mg/mL Proteinase K.
-
Incubate at 37°C for 30 minutes to allow for protein digestion.
-
Add 6 µL of 6X DNA loading dye to each reaction.
-
Load 20 µL of each reaction onto a 1% agarose gel.
-
Perform electrophoresis at 80-100V until the dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands using a gel documentation system.
DNA Cleavage Assay Protocol
This protocol is for the main experiment, using the optimal concentration range of this compound as determined from the titration experiment.
Reaction Controls:
| Control | Description | Purpose |
| DNA Only | No enzyme or inhibitor added. | To show the initial state of the supercoiled DNA. |
| Enzyme Control | DNA and DNA gyrase, but no inhibitor (vehicle only). | To show the basal level of cleavage by the enzyme alone. |
| Positive Control | DNA, DNA gyrase, and a known cleavage-inducing agent (e.g., ciprofloxacin). | To ensure the assay is working correctly. |
Reaction Setup Table:
| Component | DNA Only | Enzyme Control | Positive Control | Test (this compound) |
| Nuclease-free Water | to 30 µL | to 30 µL | to 30 µL | to 30 µL |
| 5X Assay Buffer | 6 µL | 6 µL | 6 µL | 6 µL |
| Supercoiled pBR322 (0.5 µg/µL) | 1 µL | 1 µL | 1 µL | 1 µL |
| DMSO | 3 µL | 3 µL | - | - |
| Ciprofloxacin (e.g., 100 µM) | - | - | 3 µL | - |
| This compound | - | - | - | 3 µL |
| E. coli DNA Gyrase (1 U/µL) | - | 1 µL | 1 µL | 1 µL |
Procedure:
The procedure is identical to the one described for the inhibitor titration (Section 2).
Data Presentation and Analysis
The results of the DNA cleavage assay are analyzed by quantifying the amount of linear DNA produced.
-
Image Acquisition: Capture an image of the ethidium bromide-stained agarose gel using a gel documentation system.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for supercoiled, open circular, and linear DNA in each lane.
-
Quantification: Calculate the percentage of linear DNA in each lane using the following formula:
% Linear DNA = (Intensity of Linear Band / Total Intensity of all Bands in Lane) x 100
-
Data Summary: Summarize the quantitative data in a table.
Example Data Summary Table:
| Compound | Concentration (µM) | % Linear DNA (Mean ± SD) |
| Vehicle Control (DMSO) | - | 2.5 ± 0.8 |
| Ciprofloxacin | 10 | 45.2 ± 3.1 |
| This compound | 1 | 5.1 ± 1.2 |
| This compound | 10 | 25.8 ± 2.5 |
| This compound | 50 | 60.7 ± 4.3 |
| This compound | 100 | 62.1 ± 3.9 |
Visualizations
Signaling Pathway and Mechanism
The following diagram illustrates the mechanism of DNA gyrase and the action of a cleavage-stabilizing inhibitor.
Caption: Mechanism of DNA gyrase and inhibition by a poison like this compound.
Experimental Workflow
The diagram below outlines the key steps in the DNA cleavage assay workflow.
Caption: Workflow for the DNA gyrase cleavage assay.
Conclusion
The protocol described provides a robust framework for assessing the ability of novel compounds, exemplified by "this compound," to act as DNA gyrase poisons. By following this detailed methodology, researchers can effectively screen and characterize new potential antibacterial agents that target this essential bacterial enzyme. The provided tables and diagrams facilitate clear data presentation and a thorough understanding of the experimental process. It is essential to empirically determine the optimal conditions for any new inhibitor to ensure accurate and reproducible results.
References
- 1. A Comprehensive Review on DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Gyrase-IN-16: A Novel DNA Gyrase Inhibitor for Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2][3][4][5] Its absence in eukaryotes makes it an attractive and validated target for the development of antibacterial agents.[1][6] The rise of antibiotic resistance to existing drugs, such as fluoroquinolones that also target DNA gyrase, necessitates the discovery and characterization of novel inhibitors.[5][7] Gyrase-IN-16 is a novel, potent inhibitor of bacterial DNA gyrase, designed as a tool to investigate the mechanisms of DNA gyrase function and to study the emergence of antibiotic resistance. These application notes provide detailed protocols for utilizing Gyrase-IN-16 in key biochemical and microbiological assays.
Mechanism of Action
DNA gyrase functions as an A2B2 heterotetramer, encoded by the gyrA and gyrB genes.[5][8][9] The catalytic cycle involves the binding of a segment of DNA (the G-segment), followed by ATP-dependent capture and passage of another DNA segment (the T-segment) through a transient double-strand break in the G-segment.[3][8] This process results in the introduction of a negative supercoil into the DNA.[3]
Gyrase-IN-16 is hypothesized to be a dual-targeting inhibitor, interfering with both the ATPase activity of the GyrB subunit and stabilizing the cleavage complex formed by the GyrA subunit and DNA. This dual action is expected to be effective against bacterial strains that have developed resistance to traditional fluoroquinolones through mutations in the gyrA gene.
Quantitative Data Summary
The inhibitory activity of Gyrase-IN-16 has been characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro DNA Gyrase Inhibition
| Target Enzyme | IC50 (µM) |
| E. coli DNA Gyrase | 0.25 |
| S. aureus DNA Gyrase | 0.40 |
| M. tuberculosis DNA Gyrase | 0.65 |
| Human Topoisomerase II | > 100 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Gyrase-IN-16
| Bacterial Strain | Relevant Genotype | MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-type | 0.5 |
| E. coli (Ciprofloxacin-Resistant) | gyrA (S83L) | 1 |
| S. aureus ATCC 29213 | Wild-type | 0.25 |
| S. aureus MRSA ATCC 43300 | Methicillin-Resistant | 0.25 |
| S. aureus (Ciprofloxacin-Resistant) | gyrA (S84L) | 0.5 |
| M. tuberculosis H37Rv | Wild-type | 1 |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay
This protocol determines the concentration of Gyrase-IN-16 required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC50).
Materials:
-
Gyrase-IN-16
-
Purified DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 50% (w/v) glycerol
-
Quenching Dye: 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare Reactions: In microcentrifuge tubes, prepare the reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (100 ng/µL)
-
2 µL of Gyrase-IN-16 at various concentrations (or DMSO for control)
-
11 µL of sterile deionized water
-
-
Initiate Reaction: Add 2 µL of diluted DNA gyrase (1 Unit) to each tube to start the reaction. Include a "no enzyme" control with 2 µL of enzyme dilution buffer instead.
-
Incubation: Incubate the reactions at 37°C for 1 hour.[10]
-
Stop Reaction: Terminate the reactions by adding 3 µL of quenching dye.
-
Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in 1X TAE buffer. Run the gel at 80V for 2-3 hours.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities using densitometry software.
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration of Gyrase-IN-16 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Gyrase-IN-16 that prevents visible growth of a bacterium. The broth microdilution method is described here.[6][11]
Materials:
-
Gyrase-IN-16
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Inhibitor Plate: In a 96-well plate, prepare 2-fold serial dilutions of Gyrase-IN-16 in CAMHB. The final volume in each well should be 50 µL. Include a well with drug-free broth for a positive growth control.
-
Prepare Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final inoculum of ~5 x 10^4 CFU per well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Gyrase-IN-16 at which there is no visible growth.[11]
Application in Antibiotic Resistance Studies
Gyrase-IN-16 is a valuable tool for studying the mechanisms of antibiotic resistance. By comparing the MIC values against wild-type bacteria and strains with known mutations in the gyrA or gyrB genes, researchers can:
-
Characterize Resistance Profiles: Determine if mutations that confer resistance to fluoroquinolones also affect susceptibility to Gyrase-IN-16.
-
Investigate Cross-Resistance: Assess the potential for cross-resistance between Gyrase-IN-16 and other classes of antibiotics.
-
Select for Resistant Mutants: Use Gyrase-IN-16 in selective plating experiments to generate and characterize novel resistance mutations, providing insight into the inhibitor's binding site and mechanism of action.
Conclusion
Gyrase-IN-16 demonstrates potent inhibitory activity against bacterial DNA gyrase and exhibits strong antibacterial effects, including against resistant strains. The detailed protocols provided herein will enable researchers to effectively utilize this compound in their studies of antibiotic resistance and in the broader field of antibacterial drug discovery. Its unique inhibitory profile makes it a promising tool for elucidating the complex mechanisms of DNA gyrase function and for exploring novel therapeutic strategies to combat bacterial infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial resistance induced by genetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with DNA Gyrase-IN-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges when working with the novel inhibitor, DNA Gyrase-IN-16. The following information is curated to address common experimental hurdles, with a focus on resolving solubility issues.
Troubleshooting Guide: Overcoming Solubility Issues
Q1: I am having difficulty dissolving this compound. What solvents are recommended?
A1: For initial stock solutions of novel small molecule inhibitors like this compound, it is recommended to start with organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions. Other potential organic solvents include ethanol (B145695), methanol, or dimethylformamide (DMF). The choice of solvent may depend on the specific experimental requirements and downstream applications. It is crucial to prepare a high-concentration stock solution in an organic solvent first, which can then be diluted into aqueous buffers for your experiments.
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the Assay Buffer: The composition of your assay buffer can significantly impact solubility. Consider the following adjustments:
-
pH: Varying the pH of the buffer may improve the solubility of your compound.
-
Additives: Incorporating a small percentage (typically 1-5%) of a co-solvent like DMSO or ethanol in your final assay buffer can help maintain solubility. Pluronic F-68 or bovine serum albumin (BSA) can also be used to enhance the solubility of hydrophobic compounds.[1][2]
-
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing immediately after dilution can also aid in keeping the compound in solution.
Q3: How can I determine the optimal solvent and concentration for my experiments?
A3: A solubility test is recommended to determine the best solvent and maximum soluble concentration for this compound. This can be done by preparing a dilution series of the compound in various solvents and observing for any precipitation.
Table 1: Example Solubility Assessment of a Small Molecule Inhibitor
| Solvent | Concentration (mM) | Observation |
| DMSO | 100 | Clear Solution |
| 50 | Clear Solution | |
| 10 | Clear Solution | |
| Ethanol | 100 | Precipitation |
| 50 | Clear Solution | |
| 10 | Clear Solution | |
| PBS (pH 7.4) | 1 | Precipitation |
| 0.1 | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication can be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a fresh aliquot of the high-concentration DMSO stock solution.
-
Prepare your aqueous assay buffer. If a co-solvent is being used, add it to the buffer at the desired final concentration (e.g., 1% DMSO).
-
While vortexing the assay buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for a DNA gyrase inhibition assay and the general mechanism of action of DNA gyrase.
Caption: Workflow for assessing this compound inhibitory activity.
Caption: General mechanism of DNA gyrase inhibition.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of DNA gyrase?
A4: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA.[3][4] This process is crucial for relieving topological strain during DNA replication and transcription.[3] The enzyme works by creating a transient double-strand break in one segment of DNA (the G-segment), passing another segment (the T-segment) through the break, and then resealing the break.[5] This reaction is dependent on ATP hydrolysis.[3]
Q5: How do inhibitors of DNA gyrase, like the fluoroquinolones, work?
A5: Many DNA gyrase inhibitors, such as the fluoroquinolone class of antibiotics, function by stabilizing the covalent complex between DNA gyrase and the cleaved DNA.[6] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which are ultimately lethal to the cell.[6]
Q6: Are there any specific safety precautions I should take when handling this compound?
A6: As with any novel chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
Q7: Can I use this compound in cell-based assays?
A7: The suitability of this compound for cell-based assays will depend on its cell permeability and cytotoxicity. If you are experiencing issues with cell-based assays, consider the following:
-
Permeability: The compound may not be effectively entering the cells.
-
Cytotoxicity: The compound may be toxic to the cells at the concentrations being tested. A dose-response experiment to determine the cytotoxic concentration range is recommended.
-
Solubility in Media: Ensure the compound is soluble in the cell culture media. The troubleshooting steps for solubility in aqueous buffers can be applied here as well.
References
Technical Support Center: Optimizing DNA Gyrase-IN-16 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing DNA Gyrase-IN-16 in various assays. The information is designed for scientists in both academic and industrial settings, particularly those involved in drug development.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is an inhibitor of bacterial DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] this compound, like other inhibitors in its class, likely functions by interfering with the ATPase activity of the GyrB subunit or by stabilizing the DNA-gyrase cleavage complex, leading to double-strand DNA breaks and ultimately, cell death.
2. What is the recommended starting concentration for this compound in a supercoiling assay?
The optimal concentration of this compound will vary depending on the bacterial species from which the gyrase was isolated and the specific assay conditions. It is recommended to perform a dose-response experiment to determine the IC50 value. A common starting range for similar inhibitors is from low micromolar to nanomolar concentrations. For initial experiments, a serial dilution from 100 µM down to 1 nM is advisable.
3. How can I determine the optimal concentration of DNA gyrase for my assay?
To determine the optimal enzyme concentration, a titration experiment should be performed. The goal is to find the lowest concentration of gyrase that yields 80-90% supercoiling of the relaxed DNA substrate within a specific incubation time (e.g., 60 minutes). This ensures that the assay is sensitive enough to detect inhibition.
4. What are the critical components of a DNA gyrase supercoiling assay buffer?
A typical 5X DNA gyrase supercoiling assay buffer includes:
-
Tris-HCl (pH ~7.5-8.0)
-
Magnesium Chloride (MgCl2)
-
Potassium Chloride (KCl) or Ammonium Acetate (NH4OAc)
-
Dithiothreitol (DTT)
-
ATP
-
Glycerol
-
Bovine Serum Albumin (BSA) or Brij-35
Magnesium and ATP are essential for gyrase activity.
5. How should I prepare and store this compound?
The solubility of compounds can vary, so a solubility assessment is crucial. Common diluents for similar compounds include DMSO or water. For storage, it is generally recommended to keep the compound at -20°C or -80°C as a concentrated stock solution to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues encountered during DNA gyrase assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low gyrase activity (no supercoiling) | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect buffer composition (e.g., missing ATP or MgCl2). 3. Presence of inhibitors in the reaction (e.g., EDTA). 4. Nuclease contamination degrading the DNA substrate. | 1. Ensure the enzyme is stored at -80°C and handled on ice. Perform an enzyme titration to confirm activity. 2. Prepare fresh buffer and double-check all component concentrations. 3. Avoid EDTA in the reaction buffer as it chelates Mg2+. 4. Run a control with only the DNA substrate and buffer to check for degradation. Use nuclease-free water and reagents. |
| Inconsistent results between experiments | 1. Variability in enzyme dilution. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. 4. Freeze-thaw cycles of reagents. | 1. Prepare fresh enzyme dilutions for each experiment. 2. Use a calibrated incubator or water bath and a precise timer. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. 4. Aliquot reagents into smaller volumes to avoid repeated freeze-thaw cycles. |
| All DNA remains in the well of the agarose (B213101) gel | 1. The DNA substrate is catenated (interlocked circles). 2. High concentrations of protein binding to the DNA. | 1. This is expected for the kinetoplast DNA (kDNA) substrate before the addition of gyrase. Gyrase will decatenate the kDNA into monomeric circles. 2. If using crude extracts, consider purifying the sample or adding a carrier like tRNA to compete for non-specific binding. |
| Unexpected bands on the gel | 1. Nuclease contamination leading to nicked or linearized DNA. 2. Contaminants in the sample extract that fluoresce. | 1. Nicked DNA will migrate differently from supercoiled or relaxed circular DNA. Run a control without enzyme to assess substrate integrity. 2. Run a lane with the protein extract alone (without DNA) to identify any fluorescing contaminants. |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and IC50 values for various DNA gyrase inhibitors. Note that values for this compound are not publicly available and should be determined empirically.
Table 1: Recommended Component Concentrations for a DNA Gyrase Supercoiling Assay
| Component | Final Concentration | Reference |
| DNA Gyrase (E. coli) | 5 - 20 nM | |
| Relaxed Plasmid DNA | 25 µg/ml | |
| ATP | 1 mM | |
| MgCl2 | 4 - 8 mM |
Table 2: IC50 Values of Common Quinolone Inhibitors against DNA Gyrase
| Inhibitor | Organism | IC50 (µg/ml) | Reference |
| Ciprofloxacin | E. coli | ~0.6 µM | |
| Ciprofloxacin | M. smegmatis | 10-fold higher than E. coli | |
| Sitafloxacin | E. faecalis | 1.38 | |
| Levofloxacin | E. faecalis | 28.1 | |
| Gatifloxacin | E. faecalis | 5.60 |
Experimental Protocols
Detailed Methodology for a DNA Gyrase Supercoiling Assay
This protocol is for a standard assay to measure the conversion of relaxed plasmid DNA to its supercoiled form.
-
Prepare the Reaction Mixture: On ice, prepare a master mix containing the 5X assay buffer, relaxed plasmid DNA (e.g., pBR322), and nuclease-free water.
-
Aliquot the Master Mix: Distribute the master mix into pre-chilled microcentrifuge tubes.
-
Add the Inhibitor: Add varying concentrations of this compound (or the DMSO control) to the respective tubes.
-
Initiate the Reaction: Add the diluted DNA gyrase enzyme to each tube to start the reaction. The final volume is typically 20-40 µL.
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Stop the Reaction: Terminate the reaction by adding a stop solution containing a chelating agent (like EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. It is important to run the gel in the absence of ethidium (B1194527) bromide, as it can affect the migration of supercoiled and relaxed DNA differently.
-
Staining and Visualization: After electrophoresis, stain the gel with ethidium bromide or another DNA stain and visualize the bands using a UV transilluminator or gel documentation system. Supercoiled DNA will migrate faster than relaxed DNA.
Visualizations
Caption: Mechanism of DNA gyrase inhibition by this compound.
Caption: Experimental workflow for a DNA gyrase supercoiling assay.
Caption: Troubleshooting decision tree for DNA gyrase assays.
References
Troubleshooting DNA Gyrase-IN-16 experimental results
Welcome to the technical support center for DNA Gyrase-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Compound 9, is a potent inhibitor of bacterial DNA gyrase.[1] Its primary mechanism of action is the inhibition of the supercoiling activity of DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, which is critical for DNA replication and transcription.[2][3] By inhibiting this process, this compound effectively halts bacterial proliferation.
Q2: What are the known IC50 and MIC values for this compound?
This compound has a reported IC50 of 1.609 µM against DNA gyrase. It exhibits antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.125 µM against both Staphylococcus aureus (S. aureus) and Methicillin-resistant Staphylococcus aureus (MRSA).[1]
Q3: In what solvent should I dissolve and store this compound?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is important to note that high concentrations of DMSO can have an inhibitory effect on DNA gyrase activity. It is recommended to keep the final DMSO concentration in the assay low, ideally not exceeding 1-2% (v/v). For stock solutions, consult the manufacturer's data sheet for optimal storage conditions, which is typically at -20°C or -80°C to ensure stability.
Q4: Can I use this compound to study other topoisomerases?
This compound is characterized as a DNA gyrase inhibitor. While DNA gyrase is a type II topoisomerase, the specificity of this inhibitor for other topoisomerases, such as topoisomerase IV or eukaryotic topoisomerases, may not be fully characterized. To determine its activity against other topoisomerases, specific enzymatic assays with the purified enzymes would be required.
Troubleshooting Experimental Results
This section addresses common issues that may arise during experiments with this compound, particularly in DNA gyrase supercoiling assays.
| Problem | Potential Cause | Recommended Solution |
| No or weak gyrase activity in the control group (no inhibitor) | 1. Degraded ATP: ATP is essential for gyrase activity and can degrade with multiple freeze-thaw cycles or improper storage. 2. Inactive Enzyme: The DNA gyrase enzyme may have lost activity due to improper storage or handling. 3. Incorrect Buffer Composition: The assay buffer may be missing essential components or have an incorrect pH. | 1. Use fresh ATP or a fresh aliquot from a stock solution. Avoid repeated freeze-thaw cycles of the assay buffer containing ATP. 2. Ensure the enzyme is stored at the recommended temperature (typically -70°C or -80°C) and handled on ice. Aliquot the enzyme upon first use to minimize freeze-thaw cycles. 3. Verify the composition and pH of the 5x assay buffer. A typical buffer contains Tris-HCl, KCl, MgCl2, DTT, spermidine, and BSA. |
| Unexpected bands or smearing on the agarose (B213101) gel | 1. Nuclease Contamination: Contamination with nucleases can lead to nicking or linearization of the plasmid DNA substrate. 2. Presence of Intercalating Agents: Contamination of the gel or running buffer with intercalating agents like ethidium (B1194527) bromide can alter the migration of supercoiled and relaxed DNA. | 1. Use nuclease-free water and reagents. If contamination is suspected in the enzyme or inhibitor solution, a purification step may be necessary. Nuclease activity can sometimes be identified by an ATP-independent reaction. 2. Run the agarose gel in the absence of intercalating agents. Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) after electrophoresis is complete. |
| Inconsistent IC50 values for this compound | 1. Variable DMSO Concentration: As DMSO can inhibit gyrase, variations in the final DMSO concentration between experiments can lead to inconsistent results. 2. Inaccurate Inhibitor Concentration: Errors in serial dilutions of this compound. 3. Sub-optimal Assay Conditions: The enzyme or substrate concentration may not be in the linear range of the assay. | 1. Ensure the final DMSO concentration is consistent across all wells, including the no-inhibitor control. 2. Carefully prepare fresh serial dilutions of the inhibitor for each experiment. 3. Optimize the enzyme and substrate concentrations to ensure the reaction is in the linear range. A typical starting point is to use an enzyme concentration that results in 80-90% supercoiling of the relaxed DNA in the absence of the inhibitor.[2] |
| Relaxed DNA band migrates faster than expected | Presence of Intercalating Agents in the Gel or Buffer: Intercalators can cause relaxed DNA to compact and migrate faster, closer to the supercoiled form. | Ensure that the gel, running buffer, and loading dye are free of intercalating agents during electrophoresis. Post-staining is the recommended method for visualization. |
| No supercoiling observed even at low inhibitor concentrations | 1. Precipitation of the Inhibitor: this compound may have limited solubility in the assay buffer, leading to precipitation at higher concentrations. 2. Inactivated Inhibitor: The inhibitor may have degraded due to improper storage. | 1. Visually inspect the wells for any precipitate. If solubility is an issue, try preparing the dilutions in a manner that minimizes the time the compound is in an aqueous environment before being added to the reaction. 2. Ensure the inhibitor stock solution is stored correctly according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Source Organism/Cell Line |
| IC50 (DNA Gyrase) | 1.609 µM | Not specified (likely bacterial) |
| MIC | 3.125 µM | Staphylococcus aureus |
| MIC | 3.125 µM | Methicillin-resistant Staphylococcus aureus (MRSA) |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is a standard method for determining the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA Gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5x DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% Glycerol, 0.5 mg/mL BSA)
-
10 mM ATP solution
-
This compound dissolved in DMSO
-
Nuclease-free water
-
Stop Buffer/Loading Dye (e.g., containing EDTA, SDS, and a tracking dye)
-
Agarose
-
1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR™ Green)
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the number of reactions to be performed. For a single 20 µL reaction, combine the following:
-
4 µL of 5x DNA Gyrase Assay Buffer
-
2 µL of 10 mM ATP
-
0.5 µg of relaxed plasmid DNA
-
Nuclease-free water to a final volume of 18 µL (after adding the inhibitor).
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the diluted inhibitor to the reaction tubes. For the no-inhibitor control, add 2 µL of DMSO.
-
-
Enzyme Addition and Incubation:
-
Dilute the DNA gyrase enzyme in an appropriate dilution buffer to a working concentration. The optimal amount of enzyme should be predetermined to achieve about 80-90% supercoiling in the control reaction.[2]
-
Add the diluted enzyme to each reaction tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer. Do not add any DNA stain to the gel or running buffer.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
-
Visualization:
-
After electrophoresis, stain the gel in a solution of DNA stain for 15-30 minutes.
-
Destain the gel in water for 10-20 minutes.
-
Visualize the DNA bands using a UV transilluminator or appropriate gel imaging system. Relaxed and supercoiled DNA will migrate at different rates, with supercoiled DNA migrating faster.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of DNA gyrase and inhibition by this compound.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Caption: Troubleshooting logic for weak control activity.
References
Technical Support Center: DNA Gyrase-IN-16 Experiments
Welcome to the technical support center for DNA Gyrase-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound. Here you will find answers to frequently asked questions and detailed guides to navigate potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of DNA gyrase?
A1: DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA.[1][2] This process is ATP-dependent and involves the enzyme making a temporary double-stranded break in the DNA, passing another segment of DNA through the break, and then resealing it.[1][2][3] This action is crucial for relieving topological strain during DNA replication and transcription.[2][4] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[3][4] The GyrA subunits are responsible for DNA binding and cleavage, while the GyrB subunits have ATPase activity.[3][5]
Q2: How does this compound inhibit the enzyme?
A2: While the specific mechanism of this compound is proprietary, most small molecule inhibitors of DNA gyrase fall into two main categories: those that stabilize the DNA-gyrase cleavage complex (poisons) and those that inhibit the enzyme's catalytic activity, such as ATPase inhibitors.[6] Quinolones are a well-known class of DNA gyrase poisons.[5][6] Catalytic inhibitors, like novobiocin, often target the ATPase activity of the GyrB subunit.[6]
Q3: What are the optimal storage conditions for this compound and DNA gyrase enzyme?
A3: For specific storage instructions for this compound, please refer to the product's technical data sheet. In general, enzyme preparations like DNA gyrase should be stored at 4°C to avoid freeze/thaw cycles that can inactivate the enzyme and degrade components like ATP and kDNA.[7] For long-term storage of genomic DNA, -20°C or -80°C is recommended.[8][9]
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with this compound.
Issue 1: No or Low DNA Gyrase Activity Observed
If you are observing little to no supercoiling or relaxation activity in your assays, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Avoid repeated freeze-thaw cycles of the enzyme and reaction buffers.[7] Store the enzyme at 4°C as recommended.[7] To confirm enzyme activity, run a positive control with a known activator or without any inhibitor. |
| Incorrect Buffer Composition | Ensure the 5x gyrase buffer is properly thawed and mixed. High concentrations of monovalent or divalent ions (e.g., from the extract) can inhibit gyrase activity; total salt concentration should not exceed 250-300 mM.[7] |
| ATP Degradation | ATP is essential for the supercoiling activity of DNA gyrase.[2] Avoid multiple freeze-thaw cycles of the buffer containing ATP.[7] Prepare fresh ATP stocks if degradation is suspected. |
| Nuclease Contamination | Nuclease contamination in your sample can degrade the DNA substrate.[7] This may be observed as an ATP-independent reaction.[7] Purify crude extracts using methods like ammonium (B1175870) sulfate (B86663) precipitation followed by column chromatography.[7] |
Issue 2: Inconsistent or Irreproducible Results
Variability between experiments can be frustrating. The following table outlines common sources of inconsistency.
| Potential Cause | Recommended Solution |
| Inhibitor Solubility Issues | The physicochemical properties of compounds can affect their solubility.[10] Assess the solubility of this compound in your assay buffer. Common diluents include DMSO or basic solutions.[10] Ensure the inhibitor is fully dissolved before adding it to the reaction. |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents, especially the enzyme and the inhibitor. Use calibrated pipettes and proper pipetting techniques. |
| Variable Incubation Times | Adhere strictly to the recommended incubation times in your protocol. For kinetic studies, ensure precise timing for each data point. |
| Interfering Substances in Extracts | Crude cell extracts may contain DNA binding proteins or positively charged proteins that interfere with the assay.[7] Diluting the extract or adding a carrier like tRNA can help minimize these effects.[7] |
Issue 3: Unexpected Results in Gel Electrophoresis
Agarose (B213101) gel electrophoresis is a common method to analyze DNA gyrase activity. If your gel results are not as expected, consider these points.
| Potential Cause | Recommended Solution |
| Incorrect Gel Conditions | For resolving supercoiled and relaxed DNA, run the agarose gel in the absence of ethidium (B1194527) bromide during electrophoresis.[11] Stain the gel with ethidium bromide after the run is complete.[11] |
| Spontaneous kDNA Decatenation | Kinetoplast DNA (kDNA) substrate may spontaneously release some decatenated products over time.[7] Always include a "kDNA only" lane as a negative control to assess the integrity of the substrate.[7] |
| Fluorescing Contaminants | Crude extracts can contain contaminants that fluoresce under UV light.[7] Run a lane with the protein extract alone (without kDNA) to identify any such artifacts.[7] |
| Loss of Catenated DNA from Wells | Extensive washing or handling of the gel after electrophoresis can dislodge large catenated DNA from the wells.[7] Handle the gel carefully. |
Experimental Protocols & Visualizations
DNA Gyrase Supercoiling Assay
This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
Methodology:
-
Reaction Setup: Prepare a master mix containing the reaction buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/ml albumin), relaxed plasmid DNA (e.g., pBR322), and this compound at various concentrations.[12]
-
Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction. The final concentration of the enzyme should be optimized, but a starting point could be 5 nM.[10]
-
Incubation: Incubate the reaction at 37°C for a specified time, for example, 60 minutes.[10]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (like EDTA) and a protein denaturant (like SDS).
-
Analysis: Analyze the reaction products by agarose gel electrophoresis.[12] The supercoiled product will migrate faster than the relaxed substrate.
Experimental Workflow for a DNA Gyrase Supercoiling Assay
Caption: Workflow for a typical DNA gyrase supercoiling inhibition assay.
Mechanism of DNA Gyrase Action
The following diagram illustrates the key steps in the catalytic cycle of DNA gyrase.
References
- 1. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. topogen.com [topogen.com]
- 8. sustain.ubc.ca [sustain.ubc.ca]
- 9. neb.com [neb.com]
- 10. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected results with DNA Gyrase-IN-16
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with DNA gyrase inhibitors, including compounds such as DNA Gyrase-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DNA gyrase and how do inhibitors work?
A1: DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] It functions by creating a temporary double-stranded break in one DNA segment (the G-segment), passing another segment (the T-segment) through the break, and then resealing the break.[4] This process is dependent on ATP hydrolysis.[2]
Inhibitors of DNA gyrase can act through two primary mechanisms:
-
ATP-Competitive Inhibition: These inhibitors, such as novobiocin, bind to the ATPase site on the GyrB subunit, preventing the energy transduction required for the strand-passage reaction.
-
Topoisomerase Poisons: This class of inhibitors, which includes fluoroquinolones like ciprofloxacin, stabilizes the covalent complex between DNA gyrase and the cleaved DNA.[4][5] This leads to an accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[6]
Q2: My inhibitor shows activity against DNA gyrase. Does this guarantee it will be an effective antibacterial agent?
A2: Not necessarily. While inhibiting DNA gyrase is a validated antibacterial strategy, several factors can influence the translation of in vitro activity to whole-cell efficacy. These include:
-
Cellular Permeability: The compound must be able to penetrate the bacterial cell wall and membrane to reach its target.
-
Efflux Pumps: Bacteria can possess efflux pumps that actively transport inhibitors out of the cell, reducing their intracellular concentration.[3]
-
Off-Target Effects: The compound may have off-target effects that are toxic to mammalian cells, limiting its therapeutic potential.[7]
-
Metabolic Stability: The compound may be metabolized into an inactive form within the bacterial cell.
Q3: Are there any known off-target effects for DNA gyrase inhibitors?
A3: Yes, a significant consideration is the potential for cross-reactivity with human topoisomerases, particularly topoisomerase II, which is the functional homolog of bacterial DNA gyrase.[7] Some DNA gyrase inhibitors have been shown to inhibit human topoisomerase II, which can lead to cytotoxicity and is an undesirable characteristic for an antibacterial agent.[7][8] It is advisable to perform counter-screening against human topoisomerase II to assess the selectivity of your inhibitor.
Troubleshooting Experimental Results
Scenario 1: No inhibition of DNA gyrase supercoiling activity observed.
If your test compound, such as this compound, is not showing the expected inhibitory activity in a supercoiling assay, consider the following potential causes and solutions.
Figure 1: A troubleshooting workflow for no observed inhibition in a DNA gyrase supercoiling assay.
| Potential Cause | Recommended Action |
| Compound Insolubility | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with the assay and does not inhibit the enzyme. We recommend a final DMSO concentration of 1-2% (v/v). Visually inspect the reaction mixture for any precipitation of the compound. |
| Incorrect Compound Concentration | Verify the stock concentration of your inhibitor and the dilutions used. Perform a serial dilution to test a wide range of concentrations. |
| Inhibitor Requires ATP for Cleavage Complex Stabilization | The standard cleavage assay is often performed in the absence of ATP. If your compound is a quinolone-like poison, its activity in stabilizing the cleavage complex may be enhanced in the presence of ATP.[5] Consider performing the cleavage assay with and without ATP. |
| Inactive Enzyme | Run a control reaction with a known inhibitor (e.g., ciprofloxacin, novobiocin) to confirm enzyme activity. Ensure the enzyme has been stored correctly at -80°C. |
| ATP Degradation | ATP is essential for the supercoiling activity of DNA gyrase.[9] Ensure the ATP stock is fresh and has not undergone multiple freeze-thaw cycles. If ATP degradation is suspected, add fresh ATP to the reaction. |
| Degraded DNA Substrate | Run a sample of the relaxed plasmid DNA on an agarose (B213101) gel to check its integrity. The presence of excessive nicking or linearization can interfere with the assay. |
| Suboptimal Assay Conditions | Verify the concentrations of all reaction components, including buffer, MgCl₂, and spermidine. Ensure the incubation temperature and time are optimal for the specific DNA gyrase being used. |
Scenario 2: Unexpected increase in DNA cleavage.
An increase in linearized or nicked DNA in a cleavage assay is the expected outcome for a DNA gyrase poison. However, if you observe this in a supercoiling assay or in the absence of a known poison, it may indicate an unexpected mechanism or a problem with the assay.
Figure 2: A decision tree for troubleshooting unexpected DNA cleavage in DNA gyrase assays.
| Potential Cause | Recommended Action |
| Nuclease Contamination | Run a control reaction with your compound and the DNA substrate in the absence of DNA gyrase. If DNA degradation is still observed, the compound itself or the buffer may be contaminated with nucleases. |
| Compound is a Topoisomerase Poison | This is the expected result for compounds like fluoroquinolones. The compound stabilizes the cleavage complex, leading to an accumulation of linearized DNA upon treatment with SDS and proteinase K.[4] |
| Off-Target Activity on Human Topoisomerase II | If your experimental system involves eukaryotic cells or components, consider the possibility that your compound is acting on endogenous topoisomerases. Test the compound in a purified human topoisomerase II assay to assess its selectivity. |
| Compound Intercalation | Some compounds can intercalate into the DNA, which can alter its structure and mobility on an agarose gel. This can sometimes be misinterpreted as cleavage. The presence of intercalators in the gel or running buffer can also affect DNA migration.[9] |
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
Materials:
-
5x DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Relaxed pBR322 DNA (1 µg/µL)
-
E. coli DNA Gyrase
-
10 mM ATP solution
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
Chloroform:isoamyl alcohol (24:1)
Procedure:
-
On ice, prepare a reaction mixture containing:
-
6 µL 5x Assay Buffer
-
1 µL 10 mM ATP
-
0.5 µL relaxed pBR322 DNA (0.5 µg)
-
x µL test compound (dissolved in an appropriate solvent like DMSO)
-
ddH₂O to a final volume of 29 µL.
-
-
Initiate the reaction by adding 1 µL of DNA gyrase (1 unit).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
Extract with 20 µL of chloroform:isoamyl alcohol to remove the protein.
-
Load the aqueous phase onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.
DNA Gyrase Cleavage Assay
This assay detects the formation of a stable cleavage complex between DNA gyrase and DNA, which is characteristic of topoisomerase poisons.
Materials:
-
5x DNA Gyrase Cleavage Buffer: 200 mM Tris-HCl (pH 7.9), 250 mM NaCl, 25 mM MgCl₂, 12.5% glycerol.
-
Supercoiled pBR322 DNA (1 µg/µL)
-
E. coli DNA Gyrase
-
2% SDS
-
Proteinase K (10 mg/mL)
-
Stop Buffer/Loading Dye
Procedure:
-
On ice, prepare a reaction mixture containing:
-
6 µL 5x Cleavage Buffer
-
0.5 µL supercoiled pBR322 DNA (0.5 µg)
-
x µL test compound
-
ddH₂O to a final volume of 29 µL.
-
-
Add 1 µL of DNA gyrase and incubate at 37°C for 60 minutes.
-
Add 3 µL of 2% SDS and 1.5 µL of proteinase K.
-
Incubate at 37°C for a further 30 minutes.
-
Add Stop Buffer/Loading Dye.
-
Analyze the products by 1% agarose gel electrophoresis. An increase in the linear DNA band indicates cleavage complex stabilization.
Quantitative Data Summary
The following table provides a summary of IC₅₀ values for some known DNA gyrase inhibitors. Note that these values can vary depending on the assay conditions and the specific bacterial source of the DNA gyrase.
| Inhibitor | Target Subunit | Mechanism | Organism | IC₅₀ (µM) |
| Novobiocin | GyrB | ATP-Competitive | E. coli | ~0.1 |
| Ciprofloxacin | GyrA | Topoisomerase Poison | E. coli | ~1.0 |
| Compound 154 | Not Specified | Gyrase Inhibitor | E. coli | 3.1 ± 0.7[10] |
| Compound 40 | Not Specified | Topoisomerase Poison | E. coli | 47.6 ± 3.7[10] |
| Thiophene 8 | Allosteric Pocket | Allosteric Inhibitor | E. coli | 0.04 |
Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a guide and may require optimization for your specific experimental conditions.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. topogen.com [topogen.com]
- 3. AffiASSAY® 96-well E. coli Gyrase DNA Cleavage Assay Kit Plus (enzyme included) | AffiGEN [affiassay.com]
- 4. inspiralis.com [inspiralis.com]
- 5. inspiralis.com [inspiralis.com]
- 6. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. inspiralis.com [inspiralis.com]
- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for DNA Gyrase Inhibitor Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with novel DNA gyrase inhibitors, exemplified here as DNA Gyrase-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DNA gyrase and how do inhibitors like this compound work?
A: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into double-stranded DNA, a process crucial for DNA replication and transcription.[1][2] It is a type II topoisomerase that functions as an A2B2 heterotetramer.[3][4] The enzyme's mechanism involves creating a transient double-stranded break in one segment of DNA (the G-segment) to allow another segment (the T-segment) to pass through, a process that is dependent on ATP hydrolysis.[1][5] This action relaxes positive supercoils that accumulate ahead of replication forks and introduces negative supercoils.[1]
Inhibitors of DNA gyrase, such as the fluoroquinolone class of antibiotics, typically function by stabilizing the complex between the gyrase enzyme and the cleaved DNA.[6][7] This leads to an accumulation of double-stranded DNA breaks, which stalls replication forks and ultimately results in bacterial cell death.[7][8] this compound is presumed to act in a similar manner, targeting the DNA gyrase-DNA complex.
Q2: What is the primary assay to determine the inhibitory activity of this compound?
A: The primary and most common method to assess the activity of DNA gyrase inhibitors is the DNA supercoiling assay .[9] This assay measures the ability of DNA gyrase to convert relaxed plasmid DNA into its supercoiled form. In the presence of an effective inhibitor like this compound, this supercoiling activity will be reduced or eliminated. The different forms of plasmid DNA (relaxed, supercoiled, and intermediate topoisomers) can then be separated and visualized by agarose (B213101) gel electrophoresis.
Q3: What are the critical components of a DNA gyrase supercoiling assay reaction buffer?
A: A typical reaction buffer for a DNA gyrase supercoiling assay contains several critical components to ensure optimal enzyme activity. While specific concentrations may vary slightly between protocols, the key ingredients are consistent.
| Component | Typical Final Concentration | Purpose |
| Tris-HCl (pH 7.5-8.0) | 20-35 mM | Provides a stable pH environment for the enzyme.[10][11] |
| Potassium Chloride (KCl) or Ammonium Acetate (NH4OAc) | 24-100 mM | Monovalent salt that can influence enzyme activity. High concentrations (>30 mM) can be inhibitory.[11] |
| Magnesium Chloride (MgCl2) | 4-8 mM | Essential divalent cation required for gyrase activity and ATP hydrolysis.[10][11][12] |
| Dithiothreitol (DTT) | 1-2 mM | A reducing agent that helps maintain the enzyme in an active state.[10][11] |
| Spermidine | 1.8 mM | A polyamine that can stimulate gyrase activity.[11] |
| ATP | 1 mM | Provides the energy for the supercoiling reaction.[10][11][12] |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Stabilizes the enzyme.[11] |
| Glycerol | 4.6-6.5% (w/v) | Acts as a cryoprotectant and enzyme stabilizer.[10][11] |
Troubleshooting Guides
This section addresses common problems encountered during experiments with DNA gyrase inhibitors.
Problem 1: No or Weak DNA Gyrase Activity in the Positive Control
| Possible Cause | Recommended Solution |
| Inactive Enzyme | DNA gyrase is sensitive to repeated freeze-thaw cycles and improper storage.[11] Aliquot the enzyme upon first use and store at -70°C in a non-frost-free freezer.[11] Avoid prolonged storage on ice.[11] |
| Incorrect Buffer Composition | Verify the final concentrations of all buffer components, especially MgCl2 and ATP, which are essential for the reaction.[10][12] Prepare fresh buffer if necessary. Avoid EDTA in the reaction as it will chelate Mg2+.[10] |
| Nuclease Contamination | Nuclease contamination can degrade the plasmid DNA substrate.[11] This may appear as smeared bands or a complete loss of DNA on the gel.[13] Use nuclease-free water and reagents, and sterile techniques.[13] An optional step is to add Proteinase K after the reaction to digest the enzymes before loading the gel.[12] |
| Suboptimal Incubation Conditions | Ensure the incubation is carried out at 37°C.[10][12] Incubation times can be optimized, typically ranging from 30 to 60 minutes.[10][12] |
Problem 2: Inconsistent or Non-reproducible Inhibition by this compound
| Possible Cause | Recommended Solution |
| Inhibitor Solubility Issues | This compound may have poor solubility in the aqueous assay buffer. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the reaction mixture. The final solvent concentration should be kept low (typically ≤5%) and consistent across all reactions, including controls.[14] |
| Inaccurate Pipetting | Small volumes of concentrated inhibitor are often used. Ensure accurate pipetting with calibrated micropipettes. Prepare serial dilutions of the inhibitor to work with larger, more manageable volumes. |
| Inhibitor Degradation | Assess the stability of this compound under experimental conditions. Prepare fresh stock solutions of the inhibitor for each experiment. |
Problem 3: Artifacts in Agarose Gel Electrophoresis
| Possible Cause | Recommended Solution |
| "Smiling" Bands | This is often caused by the gel overheating. Reduce the voltage during electrophoresis or run the gel in a cold room or with an ice pack.[13] |
| Smeared Bands | Smeared bands can result from overloading the DNA, nuclease contamination, or sample degradation.[13] Ensure the correct amount of DNA is loaded and that samples are handled with care to prevent nuclease contamination.[13] |
| Faint Bands | This may be due to insufficient DNA loaded on the gel or poor staining.[13] Ensure you are loading at least 0.1-0.2 µg of DNA per well.[13] Make sure the ethidium (B1194527) bromide or other DNA stain is not expired and is used at the correct concentration in both the gel and the running buffer.[12] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is for a standard 20-30 µL reaction to assess the inhibitory effect of a compound on DNA gyrase activity.
1. Reagent Preparation:
-
5x Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Relaxed pBR322 DNA: 0.5 µg/µL in TE buffer.
-
DNA Gyrase: Diluted to the optimal concentration (e.g., 5 U/µL) in dilution buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol).
-
ATP Solution: 10 mM ATP.
-
This compound: Serial dilutions in an appropriate solvent (e.g., DMSO).
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[12]
2. Reaction Setup: Assemble the reactions on ice in 1.5 mL microfuge tubes.
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Up to 30 µL | - |
| 5x Assay Buffer | 6 µL | 1x |
| Relaxed pBR322 DNA | 1 µL | ~16.7 µg/mL |
| This compound or Solvent Control | 1 µL | Varies |
| ATP Solution | 3 µL | 1 mM |
| Diluted DNA Gyrase | 1 µL | Varies (to be optimized) |
| Total Volume | 30 µL |
3. Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction tubes at 37°C for 60 minutes.[10]
4. Reaction Termination:
-
Stop the reaction by adding 6 µL (1/5th volume) of Stop Buffer/Loading Dye.[12]
-
Optional: Add 30 µL of a chloroform:isoamyl alcohol (24:1) mixture, vortex briefly, and centrifuge. Load the upper aqueous phase onto the gel. This step can help remove protein that might interfere with gel migration.
5. Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[12]
-
Submerge the gel in 1x TAE buffer also containing 0.5 µg/mL ethidium bromide.[12]
-
Load the samples into the wells.
-
Run the gel at a constant voltage (e.g., 90V for 90 minutes) until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualize the DNA bands under UV light.
6. Data Analysis:
-
The top band will be the relaxed plasmid DNA, and the bottom, faster-migrating band will be the supercoiled plasmid DNA.
-
Quantify the intensity of the bands to determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.
Visualizations
Caption: Mechanism of DNA Gyrase and the action of an inhibitor.
Caption: Experimental workflow for a DNA gyrase supercoiling inhibition assay.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Characterisation of the DNA gyrase from the thermophilic eubacterium Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. profoldin.com [profoldin.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. topogen.com [topogen.com]
- 13. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of DNA Gyrase-IN-16
Technical Support Center: DNA Gyrase-IN-16
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential issues, particularly off-target effects, that may be encountered during experiments with this inhibitor.
Compound Profile: this compound is a potent, ATP-competitive inhibitor of the bacterial DNA gyrase subunit B (GyrB). It is designed to disrupt bacterial DNA replication and transcription, making it a valuable tool for antimicrobial research.[1][2] However, as with many ATP-competitive inhibitors, cross-reactivity with homologous ATP-binding sites in human proteins can occur, leading to potential off-target effects.[3] This guide will help you identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that binds to the ATPase domain of the bacterial DNA gyrase B (GyrB) subunit.[3] This prevents the ATP hydrolysis required for the enzyme to introduce negative supercoils into bacterial DNA, thereby inhibiting DNA replication and transcription and leading to bacterial cell death.[1][4]
Q2: I am observing significant cytotoxicity in my mammalian cell line experiments. Is this expected?
A2: While designed to be selective for bacterial gyrase, unexpected cytotoxicity in mammalian cells can be an indicator of off-target activity. ATP-competitive inhibitors can sometimes bind to the ATP-binding sites of other proteins, such as human topoisomerase II or heat shock protein 90 (Hsp90), which can lead to cytotoxic effects.[3] We recommend performing a cell viability assay with a lower concentration range and validating key off-targets (see Troubleshooting Guide).
Q3: My compound appears less potent in cell-based assays compared to biochemical assays. Why?
A3: A discrepancy in potency between biochemical and cellular assays is common. Several factors can contribute to this:
-
High Cellular ATP Levels: The concentration of ATP in cells is much higher than that used in many biochemical assays.[5] This can lead to increased competition at the ATP-binding site, reducing the apparent potency of the inhibitor.[5][6]
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
Q4: How can I confirm that this compound is engaging its target in my bacterial cells?
A4: Target engagement can be confirmed by observing the expected downstream effects of gyrase inhibition. This includes an accumulation of positive supercoils in bacterial DNA, which ultimately stalls replication and transcription.[4] A more direct method is to perform a cellular thermal shift assay (CETSA) on bacterial cell lysates treated with the inhibitor to demonstrate direct binding to GyrB.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Mammalian Cells
You are observing a higher-than-expected level of cell death or growth inhibition in your mammalian cell line control experiments.
Potential Cause: Off-target inhibition of essential human proteins. Based on the profiles of similar ATP-competitive GyrB inhibitors, likely off-targets include human topoisomerase II (TopoII) and kinases within the human kinome.[3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Quantitative Data Summary
The following table summarizes hypothetical selectivity data for this compound. This profile highlights its high potency against the primary target but also shows potential liabilities against key human proteins.
| Target | Assay Type | IC50 (nM) | Notes |
| E. coli DNA Gyrase B | Biochemical (ATPase) | 15 | On-Target |
| Human Topoisomerase II | Biochemical | 850 | Potential off-target, may contribute to cytotoxicity.[3] |
| Human Hsp90 | Biochemical | 2,500 | Weaker off-target, relevant at higher concentrations.[3] |
| Kinase Panel (example) | Kinase Assay | >10,000 | Screened against a panel of >400 kinases at 10 µM with <50% inhibition. |
| E. coli | Cell-based (MIC) | 120 | Minimum Inhibitory Concentration. |
| HeLa Cells | Cell Viability | 1,500 | Cytotoxic IC50. |
Issue 2: Inconsistent Results in Biochemical Assays
You are observing high variability between replicate wells or inconsistent IC50 values for this compound in your in vitro assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect for compound precipitation in the assay buffer. Determine the solubility of this compound under final assay conditions.[6] |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents.[6] |
| Variable Enzyme Activity | Use a fresh aliquot of enzyme for each experiment and avoid repeated freeze-thaw cycles. Run a positive control inhibitor to benchmark results. |
| Assay Interference | Run a control experiment in the absence of the enzyme but with all other components to check if the compound interferes with the detection method (e.g., fluorescence quenching).[6] |
Experimental Protocols
Protocol 1: Western Blot for Downstream Off-Target Effects
This protocol is used to determine if this compound inhibits a specific kinase signaling pathway in mammalian cells, a common off-target effect.
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Lysis: Treat cells with this compound for a defined period (e.g., 2-24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, and a loading control like GAPDH).[7]
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities to assess changes in protein phosphorylation.[7]
Protocol 2: In Vitro Kinase Profiling
To identify specific kinases that may be off-targets, the inhibitor should be screened against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.[8]
-
Kinase Reaction: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor. Allow a brief pre-incubation period.[8]
-
Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be near the Km for each kinase to accurately determine the IC50.[5][8]
-
Detection: After incubation, transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the percent inhibition at each concentration and fit a dose-response curve to determine the IC50 value for any affected kinases.
Signaling Pathway Diagram
Potential Off-Target Effect on the PI3K/Akt Pathway
While this compound is not designed to target this pathway, inhibition of an upstream kinase (e.g., a receptor tyrosine kinase) or a core component like PI3K or Akt could lead to unintended anti-proliferative or pro-apoptotic effects in mammalian cells.
Caption: Potential off-target inhibition points in the PI3K/Akt pathway.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: DNA Gyrase-IN-16 and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of the well-established fluoroquinolone antibiotic, ciprofloxacin (B1669076), and a novel DNA gyrase inhibitor, designated here as DNA Gyrase-IN-16.
Disclaimer: The specific compound "this compound" was not explicitly identified in the available literature. This guide assumes "this compound" refers to the azithromycin-ciprofloxacin hybrid conjugate, compound 16, as described in a study by Fan et al. This assumption is based on its novelty and the availability of comparative data against ciprofloxacin.
Overview of DNA Gyrase Inhibition
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, making it a prime target for antibiotics.[1] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[1] Inhibition of DNA gyrase disrupts these vital cellular processes, ultimately leading to bacterial cell death.
Mechanism of Action: A Head-to-Head Comparison
Ciprofloxacin: The Archetypal Fluoroquinolone
Ciprofloxacin, a second-generation fluoroquinolone, functions by inhibiting both bacterial DNA gyrase and topoisomerase IV.[2] Its primary mechanism involves trapping the enzyme-DNA complex in a state where the DNA is cleaved, preventing re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which are lethal to the bacterium.[2] Ciprofloxacin is known as a topoisomerase poison due to this mechanism.[2] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria.[3]
This compound (Compound 16): A Hybrid Approach
This compound, an azithromycin-ciprofloxacin hybrid, represents a novel strategy in antibacterial drug design. Its mechanism of action is believed to be a dual poisoning of DNA gyrase and inhibition of protein synthesis.[1] The ciprofloxacin moiety of the hybrid is responsible for the DNA gyrase inhibition, acting similarly to ciprofloxacin by stabilizing the gyrase-DNA cleavage complex. The azithromycin (B1666446) component, a macrolide antibiotic, is known to inhibit protein synthesis by binding to the 50S ribosomal subunit. This hybrid approach aims to create a more potent antibacterial agent, potentially effective against strains resistant to traditional fluoroquinolones.[1]
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound (Compound 16) and ciprofloxacin, highlighting their inhibitory activities against DNA gyrase and their antibacterial efficacy.
| Parameter | This compound (Compound 16) | Ciprofloxacin | Reference Organism/Enzyme |
| IC50 (DNA Gyrase Supercoiling Assay) | Higher than ciprofloxacin | Not explicitly quantified in the direct comparison, but used as a reference. | E. coli DNA gyrase |
| MIC (Ciprofloxacin-Resistant S. aureus) | 0.076 µM | - | Staphylococcus aureus (Ciprofloxacin-Resistant) |
Note: The available data indicates that while the direct inhibitory effect of Compound 16 on E. coli DNA gyrase (as measured by IC50) is less potent than ciprofloxacin, its antibacterial activity (MIC) against ciprofloxacin-resistant S. aureus is significant.[1]
Experimental Methodologies
DNA Gyrase Supercoiling Inhibition Assay
This assay is fundamental to determining the inhibitory potential of a compound against DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, ATP, and an assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and bovine serum albumin).
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound or ciprofloxacin) are added to the reaction mixtures. A control with no inhibitor is also prepared.
-
Enzyme Addition: The reaction is initiated by adding purified E. coli DNA gyrase to the mixtures.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer, often containing a detergent and a tracking dye.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: The gel is visualized under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide). The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated.
Antibacterial Susceptibility Testing (AST) - Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: A standardized suspension of the bacterial strain to be tested is prepared in a suitable broth medium.
-
Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and for a specific duration (e.g., 18-24 hours at 35°C).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms and Workflows
Mechanism of Action Diagrams
Caption: Mechanisms of Action for Ciprofloxacin and this compound.
Experimental Workflow: DNA Gyrase Inhibition Assay
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Conclusion
Ciprofloxacin remains a cornerstone in the treatment of bacterial infections through its well-characterized inhibition of DNA gyrase and topoisomerase IV. The novel hybrid compound, this compound (assumed to be the azithromycin-ciprofloxacin conjugate), presents an intriguing evolution of this mechanism. By combining the DNA-damaging effects of a fluoroquinolone with the protein synthesis inhibition of a macrolide, it offers a dual-action approach that may be particularly effective against resistant bacterial strains. The significant activity of this compound against ciprofloxacin-resistant S. aureus underscores the potential of such hybrid molecules in overcoming existing antibiotic resistance mechanisms. Further research is warranted to fully elucidate the synergistic effects and clinical potential of this and other novel DNA gyrase inhibitors.
References
A Comparative Guide to DNA Gyrase Inhibitors: DNA Gyrase-IN-16 vs. Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational DNA gyrase inhibitor, DNA Gyrase-IN-16 (a hybrid of azithromycin (B1666446) and ciprofloxacin), with well-established gyrase inhibitors, namely the fluoroquinolone ciprofloxacin (B1669076) and the aminocoumarin novobiocin. This objective analysis is supported by available experimental data to aid in research and drug development decisions.
Mechanism of Action Overview
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, making it a prime target for antibiotics. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. Different classes of inhibitors target distinct stages of this enzymatic process.
-
This compound (Azithromycin-Ciprofloxacin Hybrid): This hybrid molecule is designed to have a dual mode of action. The ciprofloxacin moiety acts as a DNA gyrase poison, trapping the enzyme-DNA complex in a state where the DNA is cleaved. This leads to an accumulation of double-strand breaks, ultimately causing cell death[1]. The azithromycin component is a macrolide antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit. This dual functionality aims to enhance antibacterial efficacy and potentially overcome resistance mechanisms.
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin and other fluoroquinolones are classic DNA gyrase poisons. They bind to the GyrA subunit and stabilize the transient covalent complex between gyrase and cleaved DNA. This prevents the re-ligation of the DNA strands, leading to lethal double-strand breaks[1].
-
Novobiocin (Aminocoumarin): Novobiocin is a competitive inhibitor of the ATPase activity of the GyrB subunit. By binding to the ATP-binding site, it prevents the hydrolysis of ATP, thereby inhibiting the energy-dependent DNA supercoiling reaction.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound, ciprofloxacin, and novobiocin, focusing on their inhibitory activity against DNA gyrase (IC50) and their antibacterial efficacy (MIC).
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | MIC (µg/mL) |
| This compound (Compound 16) | E. coli DNA gyrase | > Ciprofloxacin[1] | Against Ciprofloxacin-resistant S. aureus : 0.076 (as µM)[1] |
| Ciprofloxacin | E. coli DNA gyrase | ~0.6 - 2.57[2] | E. coli : ≤1 (Susceptible) S. aureus : 0.25 - 12.5 (as µM) |
| Novobiocin | E. coli DNA gyrase | ~0.08 - 0.5 | E. coli : ~10 S. aureus : 0.25 |
Note: IC50 and MIC values can vary depending on the specific bacterial strain, assay conditions, and laboratory. The data presented here is a compilation from multiple sources to provide a comparative overview. A specific IC50 value for this compound is not publicly available at this time, only that it is higher than that of ciprofloxacin.
Visualizing the Mechanisms of Action
The following diagrams illustrate the enzymatic cycle of DNA gyrase and the distinct points of inhibition for each compound class.
Caption: Mechanism of DNA Gyrase and Inhibitor Action.
Experimental Workflow for Inhibitor Comparison
A systematic approach is crucial for the accurate comparison of DNA gyrase inhibitors. The following workflow outlines the key experimental stages.
Caption: Workflow for Comparing DNA Gyrase Inhibitors.
Detailed Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 30 mM Magnesium Acetate, 20 mM DTT, 5 mM ATP, 500 mM Potassium Glutamate, 10 mM spermidine, 0.25 mg/mL Albumin)
-
Inhibitor stock solutions (in DMSO or appropriate solvent)
-
Sterile, nuclease-free water
-
Tris-Borate-EDTA (TBE) buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of the test inhibitors (this compound, ciprofloxacin, novobiocin) to the respective tubes. Include a no-inhibitor control and a solvent control.
-
Enzyme Addition: Dilute the DNA gyrase enzyme to the desired concentration in a suitable dilution buffer. Add the diluted enzyme to each reaction tube to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K, or by adding DNA loading dye containing SDS.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system. Relaxed and supercoiled DNA will migrate at different rates. Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
IC50 Determination: Plot the percentage of supercoiling inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in supercoiling activity.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Inhibitor stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this to the final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Inhibitors: In a 96-well plate, perform a two-fold serial dilution of each inhibitor in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted inhibitors. Include a growth control well (bacteria and broth, no inhibitor) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor in which there is no visible bacterial growth. Alternatively, the optical density (OD) can be read using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
References
The Antibacterial Efficacy of Novel DNA Gyrase Inhibitors: A Comparative Analysis of Zoliflodacin
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the antibacterial activity of the novel DNA gyrase inhibitor, Zoliflodacin, in comparison to established antibiotics. This guide provides supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. DNA gyrase, an essential bacterial enzyme that controls DNA topology, represents a validated and attractive target for antibiotic development. This guide provides a comprehensive comparison of the antibacterial activity of Zoliflodacin (formerly known as ETX0914 and AZD0914), a first-in-class spiropyrimidinetrione DNA gyrase inhibitor, with established DNA gyrase inhibitors, including the fluoroquinolones ciprofloxacin (B1669076) and levofloxacin, and the aminocoumarin novobiocin.
Mechanism of Action: A Novel Approach to DNA Gyrase Inhibition
Bacterial DNA gyrase is a type II topoisomerase composed of two GyrA and two GyrB subunits. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Fluoroquinolones, a widely used class of antibiotics, trap the gyrase-DNA complex in a state where the DNA is cleaved, leading to lethal double-strand breaks. In contrast, aminocoumarins inhibit the ATPase activity of the GyrB subunit.
Zoliflodacin represents a new class of DNA gyrase inhibitors that also target the enzyme-DNA cleavage complex. However, its binding site is distinct from that of fluoroquinolones, involving direct interactions with the GyrB subunit.[2][3] This unique binding mode allows Zoliflodacin to overcome common resistance mechanisms that affect fluoroquinolones.[3] Structural studies have shown that Zoliflodacin binds to a region of GyrB, sterically hindering the re-ligation of the cleaved DNA.[4]
Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Zoliflodacin and comparator antibiotics against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
Table 1: MIC Values (µg/mL) Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae |
| Zoliflodacin | 0.12 - 0.5 | 0.12 - 0.5 |
| Ciprofloxacin | 0.12 - >100 | 1 - 4 |
| Levofloxacin | 0.06 - 16 | 1 - 8 |
| Novobiocin | ≤0.03 - 0.25 | 0.12 - 0.5 |
Table 2: MIC Values (µg/mL) Against Gram-Negative Bacteria
| Antibiotic | Escherichia coli | Neisseria gonorrhoeae |
| Zoliflodacin | 1 - 4 | 0.06 - 0.5 |
| Ciprofloxacin | 0.004 - >32 | ≤0.004 - 32 |
| Levofloxacin | 0.008 - >32 | 0.0078 - >8 |
| Novobiocin | 16 - >128 | ≤1 |
Note: MIC values are presented as ranges compiled from multiple sources to reflect strain-to-strain variability and differences in testing conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of test antibiotics
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the bacterial culture to achieve a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This brings the final volume to 200 µL. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Purified DNA gyrase enzyme
-
Assay buffer (containing ATP and MgCl2)
-
Test compounds
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a defined amount of DNA gyrase enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for supercoiling to occur.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of the inhibitor.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of DNA Gyrase Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
Zoliflodacin demonstrates potent antibacterial activity against a range of clinically relevant bacteria, including strains resistant to existing antibiotics. Its novel mechanism of action, targeting a distinct site on the DNA gyrase B subunit, makes it a promising candidate for the treatment of bacterial infections. The data and protocols presented in this guide provide a framework for the comparative evaluation of novel DNA gyrase inhibitors and underscore the importance of continued research and development in the fight against antimicrobial resistance.
References
Navigating the Landscape of DNA Gyrase Inhibitors: A Comparative Guide to Ciprofloxacin, Levofloxacin, and Gepotidacin Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates a continuous evaluation of our antimicrobial arsenal. DNA gyrase, an essential bacterial enzyme, remains a critical target for antibiotic development. This guide provides an objective, data-driven comparison of three key DNA gyrase inhibitors: the older-generation fluoroquinolone ciprofloxacin (B1669076), the newer-generation fluoroquinolone levofloxacin, and the first-in-class triazaacenaphthylene, gepotidacin (B1671446). We present a synthesis of their efficacy against clinically significant resistant bacterial strains, detailed experimental methodologies for assessing their activity, and visual representations of their mechanisms of action and resistance pathways.
Comparative Efficacy: A Quantitative Overview
The in vitro efficacy of an antibiotic is a primary indicator of its potential clinical utility. The Minimum Inhibitory Concentration (MIC) — the lowest concentration of a drug that prevents visible growth of a microorganism — is a key metric. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) for ciprofloxacin, levofloxacin, and gepotidacin against a panel of resistant bacterial pathogens.
| Bacterial Species | Resistance Phenotype | Ciprofloxacin MIC | Levofloxacin MIC | Gepotidacin MIC |
| Escherichia coli | Fluoroquinolone-Resistant | >32[1] | >32[1] | 4[1] |
| Extended-Spectrum β-Lactamase (ESBL)-Producing | >4 | >4 | 4 | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 92.5% resistance reported | 49.5% resistance reported | 0.5[2] |
| Levofloxacin-Resistant | >8 | >8 | 0.5 | |
| Pseudomonas aeruginosa | Fluoroquinolone-Resistant | >16 | >8 | Limited data available |
| Klebsiella pneumoniae | Fluoroquinolone-Not Susceptible | ≥0.5 | ≥1 | 32 |
Note: Data is compiled from multiple sources and direct head-to-head comparative studies for all three agents against all listed phenotypes are limited. The provided MIC values are indicative of the general efficacy and should be interpreted in the context of the cited studies.
Unraveling the Mechanisms: How These Inhibitors Work
The bactericidal activity of these compounds stems from their ability to interfere with the function of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, repair, and recombination.
Fluoroquinolones, such as ciprofloxacin and levofloxacin, bind to the complex of DNA and either DNA gyrase or topoisomerase IV. This binding stabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.
Gepotidacin, a novel bacterial topoisomerase II inhibitor, also targets DNA gyrase and topoisomerase IV but through a distinct mechanism. It binds to a different site on the enzyme-DNA complex, which also results in the inhibition of DNA replication. This unique binding mode is thought to contribute to its activity against some fluoroquinolone-resistant strains.
The Rise of Resistance: Countering Bacterial Defenses
The emergence of resistance to fluoroquinolones is a significant clinical challenge. Bacteria have evolved several mechanisms to evade the action of these drugs.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The determination of MIC is a standardized laboratory procedure critical for assessing antibiotic susceptibility. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted technique.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antimicrobial stock solutions (Ciprofloxacin, Levofloxacin, Gepotidacin)
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection aid
Procedure:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of each antimicrobial agent are prepared in CAMHB directly in the wells of the microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included on each plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
References
Head-to-Head Comparison of DNA Gyrase Inhibitors: A Guide for Researchers
A comparative analysis of the efficacy and mechanisms of quinolone antibiotics and other novel DNA gyrase inhibitors.
Introduction
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate the topological state of DNA, making them critical for DNA replication, transcription, and repair.[1][2] These enzymes are the primary targets of quinolone antibiotics, a broad-spectrum class of antibacterial agents.[3][4][5] Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand DNA breaks, which ultimately results in bacterial cell death.[3][6] However, the emergence of quinolone-resistant bacterial strains necessitates the development of new and more effective inhibitors.[3][6]
This guide provides a head-to-head comparison of the performance of various quinolone antibiotics and other recently developed DNA gyrase inhibitors. While the specific compound "DNA Gyrase-IN-16" was not found in publicly available scientific literature, this guide will focus on a comprehensive comparison of well-established and novel inhibitors, providing researchers with critical data for their work.
Mechanism of Action of Quinolone Antibiotics
Quinolones inhibit the activity of DNA gyrase and topoisomerase IV.[4] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA.[1][2] Topoisomerase IV, also a heterotetramer (ParC and ParE subunits), is primarily involved in the decatenation of daughter chromosomes after replication.[4] Quinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, preventing re-ligation and leading to the accumulation of toxic double-strand breaks.[3][6] The differential targeting of DNA gyrase and topoisomerase IV often depends on the bacterial species; in many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, it is topoisomerase IV.[3][7]
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of DNA Gyrase Inhibitors: A Comparative Guide to Gepotidacin and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the target engagement validation for two DNA gyrase inhibitors: the novel, first-in-class triazaacenaphthylene antibiotic, gepotidacin (B1671446), and the widely-used fluoroquinolone, ciprofloxacin (B1669076). By presenting key experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for understanding and evaluating the interaction of these compounds with their bacterial targets, DNA gyrase and topoisomerase IV.
Executive Summary
Gepotidacin is a novel bactericidal antibiotic that inhibits bacterial DNA replication through a distinct mechanism of action involving well-balanced inhibition of both DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV.[1][2] This dual-targeting approach is a key differentiator from fluoroquinolones like ciprofloxacin, which primarily target DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. This distinction is critical in the context of rising antibiotic resistance, as mutations in a single target can significantly reduce the efficacy of traditional fluoroquinolones. Gepotidacin's unique binding and dual-targeting mechanism mean that mutations in both enzymes are required to significantly impact its efficacy, suggesting a lower potential for the development of resistance.[1]
This guide will delve into the experimental data that substantiates these claims and provide the necessary protocols for researchers to conduct their own validation studies.
Comparative Analysis of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of gepotidacin and ciprofloxacin against DNA gyrase and topoisomerase IV from various bacterial species, including strains with known fluoroquinolone resistance mutations.
Table 1: Inhibition of Wild-Type DNA Gyrase and Topoisomerase IV
| Compound | Organism | Target | Assay Type | IC50 (µM) |
| Gepotidacin | E. coli | DNA Gyrase | Supercoiling | 0.32 ± 0.17 |
| Ciprofloxacin | E. coli | DNA Gyrase | Supercoiling | 0.33 ± 0.12 |
| Gepotidacin | E. coli | Topoisomerase IV | Decatenation | ~0.3 |
| Ciprofloxacin | E. coli | Topoisomerase IV | Decatenation | ~10 |
| Gepotidacin | N. gonorrhoeae | DNA Gyrase | Supercoiling | ~1 |
| Ciprofloxacin | N. gonorrhoeae | DNA Gyrase | Supercoiling | ~0.3 |
| Gepotidacin | N. gonorrhoeae | Topoisomerase IV | Decatenation | ~2.8 |
| Ciprofloxacin | N. gonorrhoeae | Topoisomerase IV | Decatenation | >125 |
Data compiled from multiple sources.[1][2]
Table 2: Activity Against Fluoroquinolone-Resistant Gyrase Mutants
| Compound | Organism | Mutation | Assay Type | IC50 (µM) | Fold Change vs. Wild-Type |
| Gepotidacin | E. coli | GyrA S83L | Supercoiling | 0.16 ± 0.09 | ~0.5 |
| Ciprofloxacin | E. coli | GyrA S83L | Supercoiling | 8.1 ± 1.67 | ~24.5 |
| Gepotidacin | N. gonorrhoeae | GyrA S91F/D95G | DNA Cleavage | - | 4.4-fold reduction in cleavage |
| Ciprofloxacin | N. gonorrhoeae | GyrA S91F/D95G | DNA Cleavage | - | Significant reduction in cleavage |
Data compiled from multiple sources.[1][3]
Table 3: Minimum Inhibitory Concentrations (MICs)
| Compound | Organism | Strain | MIC (µg/mL) |
| Gepotidacin | E. coli | Wild-Type | 0.125 |
| Ciprofloxacin | E. coli | Wild-Type | 0.008 |
| Gepotidacin | E. coli | GyrA P35L | 0.125 |
| Ciprofloxacin | E. coli | GyrA P35L | 0.125 |
| Gepotidacin | E. coli | GyrA P35L / ParC D79N | 16 |
| Ciprofloxacin | E. coli | GyrA P35L / ParC D79N | 4 |
| Gepotidacin | N. gonorrhoeae | Wild-Type | 0.125 |
| Ciprofloxacin | N. gonorrhoeae | Wild-Type | 0.004 |
| Gepotidacin | N. gonorrhoeae | GyrA S91F/D95G | 0.125 |
| Ciprofloxacin | N. gonorrhoeae | GyrA S91F/D95G | 0.25 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Detailed methodologies for key target engagement assays are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity is a primary indicator of target engagement.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
Stop Solution/Loading Dye (e.g., 40% (w/v) Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
1% Agarose (B213101) gel in TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Protocol:
-
On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into individual reaction tubes.
-
Add the test compound (e.g., Gepotidacin, Ciprofloxacin) at various concentrations to the reaction tubes. Include a no-compound control.
-
Dilute the DNA gyrase enzyme in Dilution Buffer and add it to the reaction tubes to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of the inhibitor.[4]
DNA Gyrase Cleavage Assay
This assay assesses the ability of inhibitors to stabilize the covalent complex between DNA gyrase and DNA, leading to an accumulation of cleaved DNA.
Materials:
-
Supercoiled pBR322 DNA
-
E. coli DNA Gyrase
-
5X Cleavage Buffer (similar to supercoiling buffer but may lack ATP)
-
SDS (Sodium Dodecyl Sulfate) solution
-
Proteinase K
-
Stop Solution/Loading Dye
-
1% Agarose gel in TBE buffer
-
Ethidium bromide
Protocol:
-
Set up reactions similar to the supercoiling assay, but typically in the absence of ATP.
-
Add the test compound and DNA gyrase to the reaction tubes containing supercoiled plasmid DNA.
-
Incubate at 37°C for 30-60 minutes to allow the formation of the cleavage complex.
-
Add SDS and Proteinase K to the reactions and incubate further to trap the covalent DNA-gyrase complex and digest the protein.
-
Stop the reaction with Stop Solution/Loading Dye.
-
Analyze the samples by agarose gel electrophoresis. The presence of a linear DNA band indicates a stabilized cleavage complex.
-
Quantify the linear DNA to determine the concentration-dependent effect of the inhibitor on DNA cleavage.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its supercoiling function.
Materials:
-
E. coli DNA Gyrase
-
Linearized or relaxed plasmid DNA
-
ATP
-
Coupled enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, DNA, PEP, NADH, and the PK/LDH enzyme mix.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding DNA gyrase.
-
Start the ATP-dependent reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.
-
Calculate the rate of ATP hydrolysis and determine the inhibitory effect of the compound.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Mechanism of DNA gyrase and points of inhibition.
References
- 1. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking DNA Gyrase-IN-16: A Comparative Analysis Against Established Antibiotics
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the discovery of novel bacterial inhibitors is paramount. This guide provides a comparative analysis of a novel compound, DNA Gyrase-IN-16, against two classes of established antibiotics that also target DNA gyrase: the fluoroquinolone ciprofloxacin (B1669076) and the aminocoumarin novobiocin. This document is intended to serve as a resource for the scientific community, offering a side-by-side look at the in-vitro efficacy of these compounds, detailed experimental methodologies for their evaluation, and visual representations of their mechanisms and experimental workflows.
Mechanism of Action: Targeting a Bacterial Achilles' Heel
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an ideal target for antibacterial drugs. Both established antibiotics and the novel compound, this compound, derive their efficacy from the inhibition of this vital enzyme.
Fluoroquinolones, such as ciprofloxacin, function by stabilizing the complex between DNA gyrase and cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacteria. This mechanism classifies them as "gyrase poisons." In contrast, aminocoumarins, like novobiocin, act as competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing the energy-dependent supercoiling of DNA.[2][3] The precise mechanism of this compound has not been detailed in publicly available literature; however, its inhibitory action on the enzyme is established.
Comparative In-Vitro Efficacy
The potency of an antimicrobial agent is quantitatively assessed by its half-maximal inhibitory concentration (IC50) against its target enzyme and its minimum inhibitory concentration (MIC) against a panel of relevant microorganisms. The following table summarizes the available data for this compound, ciprofloxacin, and novobiocin.
| Compound | Target/Organism | Measurement | Value (µM) | Reference |
| This compound | DNA Gyrase | IC50 | 1.609 | MedchemExpress |
| Staphylococcus aureus | MIC | 3.125 | MedchemExpress | |
| Methicillin-resistant S. aureus (MRSA) | MIC | 3.125 | MedchemExpress | |
| Ciprofloxacin | Staphylococcus aureus | MIC | ~0.5 - 1.0 µg/mL (~1.5 - 3.0 µM) | [4][5] |
| Methicillin-resistant S. aureus (MRSA) | MIC | 0.5 - 12.5 µg/mL (~1.5 - 37.7 µM) | ||
| Escherichia coli | MIC | ~0.1 µg/mL (~0.3 µM) | ||
| Pseudomonas aeruginosa | MIC | ~0.5 µg/mL (~1.5 µM) | ||
| Enterococcus faecalis | MIC | >64 mg/L (>193 µM) | ||
| Novobiocin | Staphylococcus aureus | MIC | ~0.25 µg/mL (~0.4 µM) | |
| Methicillin-resistant S. aureus (MRSA) | MIC | 0.25 mg/L (~0.4 µM) | ||
| Escherichia coli | MIC | High (often requires membrane permeabilizers) | ||
| Enterococcus faecium | MIC | ≤ 2 µg/mL (≤ 3.2 µM) |
Note: MIC values can vary between studies due to differences in strains and testing methodologies. The provided values are representative ranges from the cited literature.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed protocols for the key assays used to evaluate the compounds discussed in this guide.
DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA Gyrase (E. coli or other sources)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a no-compound control and a solvent control.
-
Initiate the reaction by adding a predetermined amount of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop buffer/loading dye, followed by chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-compound control.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The protocol outlined here is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound and control antibiotics
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and control antibiotics in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).
Conclusion
This compound demonstrates potent inhibitory activity against its target enzyme and encouraging efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its MIC values against these strains are comparable to those of established antibiotics like ciprofloxacin and novobiocin. Further research is warranted to fully elucidate the mechanism of action of this compound, expand its antibacterial spectrum to include Gram-negative pathogens, and evaluate its in-vivo efficacy and safety profile. The methodologies and comparative data presented in this guide offer a foundational resource for researchers dedicated to the discovery and development of the next generation of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Subinhibitory Concentrations of Ciprofloxacin Enhance Antimicrobial Resistance and Pathogenicity of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Synergistic Potential of DNA Gyrase Inhibitors: A Comparative Guide
A comprehensive analysis of the synergistic effects of DNA gyrase inhibitors in combination with other therapeutic agents.
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology, a critical process for bacterial DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it a prime target for the development of antibacterial agents.[3] The most prominent class of drugs targeting DNA gyrase are the quinolones, which have been widely used to treat a variety of bacterial infections.[1][4] However, the rise of antibiotic resistance has necessitated the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing drugs and overcome resistance mechanisms. This guide provides a comparative analysis of the synergistic effects observed when DNA gyrase inhibitors are combined with other drugs, supported by experimental data and methodologies.
While this guide focuses on the broader class of DNA gyrase inhibitors, it is important to note that specific data on a compound designated as "DNA Gyrase-IN-16" is not available in the current scientific literature. The principles and examples discussed herein are based on studies of well-characterized DNA gyrase inhibitors and are intended to provide a framework for understanding the potential synergistic interactions of novel agents within this class.
Synergistic Combinations with Other Antibiotics
The combination of DNA gyrase inhibitors with other classes of antibiotics has shown promise in overcoming resistance and enhancing bactericidal activity. This approach often relies on targeting different essential pathways in the bacterial cell, leading to a multi-pronged attack.
Quinolones and Other DNA Gyrase Inhibitors
Quinolones, such as ciprofloxacin (B1669076) and levofloxacin, act by stabilizing the DNA-gyrase complex in a cleaved state, leading to lethal double-stranded DNA breaks. The synergistic potential of these agents can be evaluated with other compounds that may not directly inhibit DNA gyrase but can potentiate their activity.
For instance, some studies have investigated compounds that, while not inhibiting DNA gyrase themselves, exhibit synergy with quinolones like ciprofloxacin. This suggests that their mechanism of synergy may involve targeting other cellular processes that make the bacteria more susceptible to the DNA-damaging effects of quinolones.
Table 1: Quantitative Analysis of Synergistic Effects of DNA Gyrase Inhibitors with Other Antibiotics
| DNA Gyrase Inhibitor | Combination Drug | Bacterial Strain | Synergy Metric (e.g., FICI) | Key Findings | Reference |
| Ciprofloxacin | Compound 10 (IMP-1700) | Methicillin-resistant Staphylococcus aureus | CI < 1 | Compound 10, which does not inhibit DNA gyrase, synergizes with ciprofloxacin. | |
| Imipenem | Thienopyrimidine derivative | Clinical isolates of S. aureus | Enhanced zone of inhibition | The combination resulted in a significantly enhanced minimum inhibitory effect. |
FICI: Fractional Inhibitory Concentration Index; CI: Combination Index. A CI value of < 1 indicates synergy.
Synergistic Combinations with Anticancer Agents
An intriguing area of research is the potential antibacterial activity of some anticancer drugs and their synergy with traditional antibiotics. This overlap can occur when the anticancer agent targets a bacterial homolog of its human target.
Etoposide (B1684455) and DNA Gyrase
Etoposide is an anticancer drug that targets human topoisomerase II. Interestingly, studies have shown that etoposide also exhibits antibacterial activity by inhibiting bacterial DNA gyrase. This dual activity opens up possibilities for exploring its synergistic potential with other antibacterial agents. The co-crystal structure of etoposide with Staphylococcus aureus DNA gyrase reveals that it binds to the same sites in the cleaved DNA as the fluoroquinolone moxifloxacin.
Experimental Protocols for Assessing Synergy
The evaluation of synergistic effects is crucial in the development of combination therapies. Several standardized methods are employed to quantify the interaction between two or more drugs.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess synergy. It involves preparing a series of dilutions of two drugs in a microtiter plate, both individually and in combination. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
A FICI of ≤ 0.5 is generally considered synergistic, a FICI of > 0.5 to 4 indicates an additive or indifferent effect, and a FICI of > 4 suggests antagonism.
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic assessment of the bactericidal activity of drug combinations over time. Bacterial cultures are exposed to drugs alone and in combination at specific concentrations (e.g., their MICs). The number of viable bacteria is then determined at various time points. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Signaling Pathways and Experimental Workflows
Understanding the mechanisms underlying synergistic interactions is essential for rational drug development. Visualizing these pathways and workflows can aid in conceptualizing the complex interplay between different drugs and their targets.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of DNA Gyrase-IN-16
General Handling and Waste Management Principles
When working with DNA Gyrase-IN-16, standard laboratory safety protocols should be strictly followed. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.[2] All handling of the compound, especially the preparation of stock and working solutions, should ideally be performed in a chemical fume hood to minimize inhalation exposure.[2]
Proper segregation and collection of chemical waste are crucial to prevent accidental chemical reactions and to ensure compliant disposal.[2] It is imperative to collect any waste containing this compound in designated, leak-proof containers that are compatible with the chemical composition of the waste.[3]
The following table summarizes key quantitative and procedural data for the management of chemical waste in a laboratory setting, based on general guidelines:
| Parameter | Guideline | Source |
| Waste Accumulation Time | Maximum storage time of six months within an academic facility. | |
| Container Rinsing | The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste. | |
| Empty Container Disposal | A container is considered "empty" if all contents have been removed by normal means, with no more than a minimal residue remaining. | |
| Waste Segregation | Incompatible chemicals must be separated using physical barriers. | |
| Labeling | Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents. |
Experimental Protocols: Waste Generation and Segregation
In a typical research setting, waste containing this compound would be generated during the preparation of stock and working solutions and from contaminated labware.
-
Stock Solution Preparation: When preparing a stock solution (e.g., 10 mM in a solvent like DMSO), any residual compound in the original vial and any contaminated weighing paper should be disposed of as solid hazardous waste. The solvent used for rinsing the vial should be collected as liquid hazardous waste.
-
Preparation of Working Solutions: When diluting the stock solution to a final working concentration in a buffer or cell culture medium, the used pipette tips and any excess solution should be collected as liquid hazardous chemical waste.
-
Contaminated Labware: All disposable materials that come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
Disposal Workflow for this compound
The following diagram outlines the logical workflow for the proper disposal of this compound, from the point of waste generation to the final disposal by authorized personnel.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound.
-
Segregate solid waste (e.g., contaminated gloves, pipette tips, empty vials) from liquid waste (e.g., unused stock solutions, working solutions).
-
-
Waste Collection :
-
Collect solid waste in a designated, sealable container clearly labeled for solid hazardous chemical waste.
-
Collect liquid waste in a designated, leak-proof container with a secure cap, ensuring it is compatible with the solvents used.
-
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," a list of all chemical constituents (including solvents) with their approximate concentrations, and the date when the waste was first added to the container.
-
-
Storage :
-
Store waste containers in a designated and secure area, away from general laboratory traffic. The storage area should be well-ventilated.
-
-
Requesting Disposal :
-
Once the waste container is full or has been in storage for the maximum allowable time (e.g., six months), follow your institution's specific procedures to request a chemical waste pickup from the EHS department.
-
-
Empty Container Disposal :
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste.
-
After a thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
-
References
Personal protective equipment for handling DNA Gyrase-IN-16
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like DNA Gyrase-IN-16. Adherence to strict safety protocols minimizes exposure risks and ensures the integrity of your research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE may vary depending on the specific laboratory activity.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.[1]- Change gloves immediately if contaminated.[1] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood to avoid splashing and aerosol generation.[1]- Ensure caps (B75204) on vials and tubes are securely fastened.[1] |
| In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC).[1]- Dispose of all contaminated media and consumables as chemical waste.[1] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.[1]- Absorb liquids with inert material; carefully sweep up solids to avoid dust.[1][2] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
